1,1'-Thiocarbonyldi-2(1H)-pyridone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-oxopyridine-1-carbothioyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMMNJQMGILZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357403 | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102368-13-8 | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1'-Thiocarbonyldi-2(1H)-pyridone, a versatile heterocyclic compound. This document consolidates its chemical and physical properties, synthesis protocols, key applications in research and development, and essential safety information.
Core Compound Identification
| Identifier | Value |
| CAS Number | 102368-13-8[1][2][3][4] |
| IUPAC Name | 1-(2-oxopyridine-1-carbothioyl)pyridin-2-one[1][5] |
| Molecular Formula | C₁₁H₈N₂O₂S[1][2] |
| Canonical SMILES | C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O[1] |
| InChI Key | KXMMNJQMGILZDB-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below, providing essential data for experimental design and application.
| Property | Value |
| Molecular Weight | 232.26 g/mol [1][2] |
| Appearance | Light yellow to brown powder or crystalline solid[1] |
| Melting Point | 163-166 °C[6][7][8] |
| Boiling Point (Predicted) | 385.2 ± 25.0 °C[6][7] |
| Density (Predicted) | 1.485 g/cm³[6][7] |
| pKa (Predicted) | -1.70 ± 0.23[6][7] |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water.[1] |
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is through the thermal rearrangement of di-2-pyridyl thionocarbonate.[1] This reaction is known for its high efficiency, with yields reported up to 95% under optimized conditions.[1]
Experimental Protocol: Synthesis via Thermal Rearrangement
-
Starting Material: Di-2-pyridyl thionocarbonate.
-
Reaction Condition: The fundamental step involves heating the di-2-pyridyl thionocarbonate under controlled thermal conditions.[1]
-
Mechanism: The reaction is believed to proceed through an intramolecular rearrangement. This involves the initial cleavage of the thionocarbonate linkage, which is then followed by cyclization and rearrangement to form the stable this compound structure.[1]
-
Purification: Following the reaction, the product is concentrated. Purification of the resulting residue is typically achieved using column chromatography with a solvent system such as ethyl acetate:hexane (1:1) to yield the final product.
Applications in Research and Drug Development
This compound serves as a crucial building block in synthetic organic chemistry, particularly for the development of novel compounds with potential therapeutic applications.
-
Synthesis of Thiourea Analogs: It is a key reagent in the synthesis of thio-analogs of thioureas. These novel compounds are explored for their unique properties and applications in material science and medicine.[1]
-
Sulforaphane (B1684495) Analogs: The compound is utilized as an intermediate in the synthesis of analogs of sulforaphane, a natural compound with known anti-cancer and anti-inflammatory properties.[1] This opens avenues for developing new therapeutic agents based on the sulforaphane scaffold.
-
Heterocyclic Compound Synthesis: Its versatility is demonstrated in its use as a starting material for constructing a variety of other heterocyclic compounds, which are integral to many biologically active molecules.[1] For instance, it has been used to synthesize 2-furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one.[1][6]
-
Drug Discovery: The pyridone moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[9][10] Molecules containing the pyridone ring have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[9][11]
Spectroscopic Data
The structural features of this compound can be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy:
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazard Classification: The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][12]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is also recommended.[13]
-
Engineering Controls: Use only in a well-ventilated area or outdoors.
-
Handling: Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. For long-term storage, it is recommended to store in a freezer under -20°C.[6][7][13]
-
Incompatible Materials: Strong oxidizing agents.[13]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12][13]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
References
- 1. Buy this compound | 102368-13-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 1 Manufacturer,1 Exporter & Supplier from Thane India [thiophosgene.co.in]
- 4. 102368-13-8|1,1'-Thiocarbonylbis(pyridin-2(1H)-one)|BLD Pharm [bldpharm.com]
- 5. This compound | C11H8N2O2S | CID 853162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 102368-13-8 [amp.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. 102368-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.de [fishersci.de]
The Versatility of 1,1'-Thiocarbonyldi-2(1H)-pyridone in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Thiocarbonyldi-2(1H)-pyridone is a highly efficient and versatile thiocarbonylating agent utilized in a range of modern organic synthesis applications. Its unique reactivity profile makes it a valuable tool in the preparation of isothiocyanates, unsymmetrical thioureas, and in the functionalization of alcohols for radical deoxygenation. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.
Introduction
This compound, a stable, crystalline solid, serves as a superior alternative to hazardous reagents like thiophosgene (B130339) for the introduction of a thiocarbonyl group. Its primary utility lies in its ability to act as a thiocarbonyl transfer reagent, reacting with nucleophiles such as amines and alcohols. The reaction is driven by the formation of the stable leaving group, 2-hydroxypyridine (B17775). This guide will explore its principal applications in the synthesis of biologically relevant molecules and in functional group transformations central to medicinal chemistry and natural product synthesis.
Core Applications and Quantitative Data
The primary applications of this compound are in the synthesis of isothiocyanates, which are precursors to thioureas, and in the Barton-McCombie deoxygenation of alcohols.
Synthesis of Isothiocyanates and Thiourea (B124793) Analogs
This compound is a key reagent for the conversion of primary amines to isothiocyanates. These isothiocyanates are then often reacted in situ or in a subsequent step with another amine to form unsymmetrical thioureas, a scaffold present in many biologically active compounds.
| Product Class | Substrate | Reagent | Yield (%) | Reference |
| Isothiocyanate | 4-(methylsulfinyl)butan-1-amine | 1,1'-Thiocarbonyldi-2,2'-pyridone | 50 | --INVALID-LINK-- |
| Thiourea Analog | Primary Amine | This compound, then Secondary Amine | Typically High | General Knowledge |
Barton-McCombie Radical Deoxygenation
In the Barton-McCombie reaction, an alcohol is first converted to a thiocarbonyl derivative. This derivative then undergoes a radical-initiated reduction to replace the hydroxyl group with a hydrogen atom. While various thiocarbonylating agents can be used, pyridone-based reagents offer a reliable method for the initial activation step.
| Substrate Type | Thiocarbonyl Derivative | Hydrogen Source | Initiator | Typical Yield (%) |
| Secondary Alcohols | O-Alkyl Thiocarbonylpyridone | Bu₃SnH | AIBN | >80 |
| Primary Alcohols | O-Alkyl Thiocarbonylpyridone | Bu₃SnH | AIBN | Moderate |
| Tertiary Alcohols | O-Alkyl Thiocarbonylpyridone | Bu₃SnH | AIBN | Variable (competing elimination) |
Experimental Protocols
Synthesis of Sulforaphane via an Isothiocyanate Intermediate
This protocol is adapted from the work of Conaway et al. in the synthesis of sulforaphane, a potent anticancer agent.[1]
Step 1: Preparation of 4-(methylsulfinyl)butan-1-amine
This precursor is synthesized from N-(4-methylsulfanyl-butyl)phthalimide through oxidation followed by deprotection.
Step 2: Isothiocyanation
-
Dissolve 4-(methylsulfinyl)butan-1-amine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add a solution of 1,1'-thiocarbonyldi-2,2'-pyridone (1.1 eq) in DCM dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford sulforaphane.
Expected Yield: Approximately 50%.
General Protocol for the Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas
This two-step protocol utilizes this compound to generate an isothiocyanate intermediate, which is then reacted with a second amine.
Step 1: Synthesis of the Isothiocyanate
-
To a solution of the primary amine (R¹-NH₂) (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF), add this compound (1.05 eq) in one portion.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the isothiocyanate by TLC or IR spectroscopy (characteristic peak at ~2100 cm⁻¹).
-
Once the formation of the isothiocyanate is complete, the reaction mixture can be used directly in the next step or the isothiocyanate can be isolated by removing the solvent and the 2-hydroxypyridine byproduct through aqueous workup and purification.
Step 2: Formation of the Unsymmetrical Thiourea
-
To the solution or the isolated isothiocyanate (R¹-NCS) from Step 1, add the second amine (R²R³NH) (1.0 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds to completion within 30 minutes to a few hours.
-
Monitor the disappearance of the isothiocyanate by TLC or IR spectroscopy.
-
Upon completion, concentrate the reaction mixture and purify the resulting unsymmetrical thiourea by recrystallization or column chromatography.
General Protocol for the Barton-McCombie Deoxygenation
This protocol outlines the two-step procedure for the deoxygenation of a secondary alcohol.
Step 1: Formation of the O-Alkyl Thiocarbonylpyridone Derivative
-
To a stirred solution of the secondary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon or nitrogen), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Let the reaction warm to room temperature and stir for 2-16 hours until the starting alcohol is consumed (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude thiocarbonyl derivative by column chromatography.
Step 2: Radical Deoxygenation
-
Dissolve the purified O-alkyl thiocarbonylpyridone derivative (1.0 eq) in a degassed solvent such as toluene (B28343) or benzene.
-
Add tributyltin hydride (Bu₃SnH) (1.5-2.0 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride (B91410) in methanol (B129727) or by partitioning between acetonitrile (B52724) and hexane.
Mechanistic Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.
Conclusion
This compound is a robust and versatile reagent in modern organic synthesis. Its ability to facilitate the clean and efficient formation of isothiocyanates and, subsequently, thioureas, makes it invaluable in the synthesis of compound libraries for drug discovery. Furthermore, its application in the Barton-McCombie deoxygenation provides a reliable method for the removal of hydroxyl groups, a common transformation in the synthesis of complex natural products and their analogs. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthetic tool.
References
An In-depth Technical Guide to 1,1'-Thiocarbonyldi-2(1H)-pyridone: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1,1'-Thiocarbonyldi-2(1H)-pyridone, a versatile reagent in organic synthesis. The document details its structural and spectroscopic properties, outlines established synthetic methodologies with detailed experimental protocols, and presents quantitative data in a clear, comparative format.
Chemical Structure and Properties
This compound is a symmetrical molecule featuring a central thiocarbonyl group (C=S) linking two 2(1H)-pyridone rings via their nitrogen atoms.[1] This unique arrangement imparts distinct chemical reactivity, making it a valuable tool for synthetic chemists.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₂S[1] |
| Molecular Weight | 232.26 g/mol [1] |
| IUPAC Name | 1,1'-Thiocarbonylbis(pyridin-2(1H)-one) |
| CAS Number | 102368-13-8[2] |
| Appearance | Light yellow to brown powder or crystalline solid[1] |
| Melting Point | 163-166 °C[3] |
| Solubility | Soluble in various organic solvents, including dichloromethane[1] |
| IR (cm⁻¹) | C=S Stretch: 1000-1200, C=O Stretch: 1650-1700 |
Synthesis of this compound
The synthesis of this compound is most prominently achieved through two primary routes: the thermal rearrangement of di-2-pyridyl thionocarbonate and the reaction of 2(1H)-pyridone with thiophosgene (B130339).
Synthesis via Thermal Rearrangement of Di-2-pyridyl Thionocarbonate
This is the most established and widely cited method for the preparation of this compound. The reaction proceeds via a thermal rearrangement mechanism.[1]
Caption: Synthesis of this compound via thermal rearrangement.
Experimental Protocol:
A solution of di-2-pyridyl thionocarbonate in toluene is heated at 110 °C for 12 hours.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization to afford this compound.
Synthesis from 2(1H)-Pyridone and Thiophosgene
An alternative, highly efficient synthesis involves the direct reaction of 2(1H)-pyridone with the highly toxic reagent, thiophosgene.[4] This method requires stringent safety precautions.
Experimental Protocol:
Stoichiometric amounts of 2(1H)-pyridone are reacted with thiophosgene in an inert, high-boiling-point solvent such as toluene.[4] The reaction mixture is heated to 110 °C and maintained for approximately 12 hours to ensure complete conversion.[4] After cooling, the product can be isolated and purified.
Quantitative Data on Synthesis
The choice of synthetic route can significantly impact the yield and purity of the final product. The thermal rearrangement of di-2-pyridyl thionocarbonate is often favored due to its high efficiency and the avoidance of highly toxic reagents.
Table 2: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Thermal Rearrangement | Di-2-pyridyl Thionocarbonate | Toluene, 110°C, 12h | Up to 95% | Kim and Yi, 1986[1][2] |
| Thiophosgene Reaction | 2(1H)-Pyridone | Thiophosgene, Toluene, 110°C, 12h | High (up to 95%) | [4] |
Experimental Workflows and Logical Relationships
The synthesis of this compound is a critical step for its subsequent use as a thiocarbonyl transfer reagent in various organic transformations. Its primary application lies in the conversion of primary amines to isothiocyanates under mild and neutral conditions.[4]
Caption: Workflow from synthesis to application of this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. The thermal rearrangement of di-2-pyridyl thionocarbonate provides a high-yielding and safer route for its preparation compared to the use of thiophosgene. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective synthesis and application of this important chemical entity.
References
An In-Depth Technical Guide to the Safe Handling and Use of 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1,1'-Thiocarbonyldi-2(1H)-pyridone. It also includes an overview of its chemical properties, common applications in organic synthesis, and available toxicological data to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a heterocyclic compound utilized as a reagent in organic synthesis, particularly for the preparation of thioureas and isothiocyanates.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,1'-thiocarbonylbis(pyridin-2(1H)-one), N,N'-thiocarbonyldipyridone | [3] |
| CAS Number | 102368-13-8 | [4] |
| Molecular Formula | C₁₁H₈N₂O₂S | [1] |
| Molecular Weight | 232.26 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystalline solid | [1] |
| Melting Point | 163-166 °C (lit.) | |
| Solubility | Soluble in organic solvents | [1] |
| Air and Moisture Sensitivity | Air and moisture sensitive | [5][6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A thorough understanding of its potential hazards and the implementation of appropriate safety measures are crucial for its handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
The following precautionary statements should be strictly adhered to when working with this compound:
| Type | Code | Statement | Reference(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash skin thoroughly after handling. | ||
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | ||
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P312 | Call a POISON CENTER/doctor if you feel unwell. | ||
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | ||
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | ||
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | ||
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | [3] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
Handling and Storage
Due to its air and moisture sensitivity, this compound requires specific handling and storage procedures to maintain its integrity and prevent hazardous reactions.
General Handling
-
Inert Atmosphere : All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent degradation from exposure to air and moisture.[5][6] This can be achieved using a glovebox or Schlenk line techniques.[5][7]
-
Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation : Take care to avoid the formation of dust when handling the solid material.
-
Clean and Dry Glassware : Ensure all glassware and equipment are thoroughly dried before use to prevent reaction with residual moisture.
Storage
-
Container : Store in a tightly sealed, airtight container.
-
Inert Gas : The container should be stored under an inert atmosphere.
-
Temperature : Store in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.
Accidental Release Measures and Disposal
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
-
Containerization : Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Regulations : Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Toxicological Information
| Compound | Route | Species | LD50 | Reference(s) |
| N,N'-Carbonyldiimidazole | Oral | Rat | 1071 mg/kg | [8] |
| Phenylthiourea | Oral | Mouse | 5 mg/kg | [9] |
| alpha-Naphthylthiourea | Oral | Mouse | 1 mg/kg | [9] |
| Thiourea (B124793) | Oral | Mouse | 125 mg/kg | [9] |
It is important to note that the toxicity of thiourea derivatives can vary significantly based on their substituents.[10][11] Given the "Warning" signal word and the hazard statements, this compound should be handled with care, assuming a moderate level of toxicity.
Experimental Protocols
This compound is a versatile reagent for the synthesis of thioureas and isothiocyanates. The following are generalized experimental protocols.
General Procedure for the Synthesis of Thioureas
This protocol describes the reaction of an amine with this compound to form a substituted thiourea.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired thiourea.
General Procedure for the Synthesis of Isothiocyanates
This protocol outlines a general method for preparing isothiocyanates from primary amines using this compound. This reaction typically proceeds through an in-situ generated dithiocarbamate (B8719985) intermediate.[12][13]
Materials:
-
This compound
-
Primary amine
-
Base (e.g., triethylamine, DABCO)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by observing the disappearance of the starting amine.
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude isothiocyanate can be purified by column chromatography on silica gel.
Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific laboratory conditions. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. Buy this compound | 102368-13-8 [smolecule.com]
- 2. This compound CAS#: 102368-13-8 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 12. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
Stability and Storage of 1,1'-Thiocarbonyldi-2(1H)-pyridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the versatile reagent, 1,1'-Thiocarbonyldi-2(1H)-pyridone. Understanding the stability profile of this compound is critical for ensuring its integrity, reactivity, and the reproducibility of experimental results in research and drug development settings.
Core Concepts: Understanding the Stability Profile
This compound is a heterocyclic compound containing a thiocarbonyl group bridging two pyridone rings. Its unique structure, while conferring valuable reactivity, also renders it susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, atmospheric oxygen, moisture, and light.
Thermal Stability: The compound exhibits moderate thermal stability. Decomposition is observed at elevated temperatures, a common characteristic of many organosulfur compounds containing thiocarbonyl groups. Thermal degradation can lead to the cleavage of the thiocarbonyl linkage and subsequent rearrangement or decomposition of the pyridone rings.
Atmospheric Sensitivity: this compound is known to be sensitive to both air and moisture. Exposure to oxygen can lead to oxidative degradation of the thiocarbonyl group. Moisture can facilitate hydrolysis, breaking the bonds between the central carbon and the nitrogen atoms of the pyridone rings. Therefore, handling and storage under an inert atmosphere are crucial to prevent degradation.
Photosensitivity: While specific photostability studies are not extensively reported in publicly available literature, it is best practice to protect light-sensitive organic molecules, particularly those with complex ring structures, from light to prevent photochemical degradation.
Quantitative Data Summary
The following tables summarize the key physical and stability-related data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Appearance | Light yellow to brown powder or crystalline solid |
| Melting Point | 163-166 °C |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water. |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C or under -20°C in a freezer. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). |
| Light | Store in a dark place, protected from light. |
| Moisture | Keep container tightly closed and in a dry environment. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). |
Experimental Protocols for Stability Assessment
Detailed experimental protocols for the stability testing of this compound are not widely published. However, the following are representative methodologies based on standard practices for assessing the stability of analogous chemical compounds. These protocols can be adapted by researchers to evaluate the stability of this specific reagent.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the finely powdered compound into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss at different temperature ranges are determined from the TGA curve.
Moisture Sensitivity Assessment: Karl Fischer Titration
Objective: To quantify the water content and assess the hygroscopicity of this compound upon exposure to moisture.
Methodology:
-
Instrument: A calibrated Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation:
-
Initial Water Content: Accurately weigh a known amount of the compound and introduce it into the titration cell containing a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent).
-
Hygroscopicity Study: Expose a known mass of the compound to a controlled humidity environment for a defined period. At specified time intervals, withdraw samples and determine their water content using Karl Fischer titration.
-
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Data Analysis: The water content is calculated based on the amount of reagent consumed. An increase in water content over time in the hygroscopicity study indicates moisture sensitivity.
Photostability Testing (Based on ICH Q1B Guidelines)
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Light Source: A calibrated light source capable of emitting both visible and ultraviolet (UV) light, as specified in ICH Q1B guidelines.
-
Sample Preparation:
-
Place a thin layer of the powdered compound in a suitable transparent container (e.g., quartz dish).
-
Prepare a "dark" control sample by wrapping an identical container with aluminum foil.
-
-
Exposure: Expose the sample and the dark control to the light source for a specified duration or until a defined light exposure is achieved (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: After exposure, analyze both the exposed sample and the dark control for any changes in physical appearance (color, texture) and chemical purity. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the parent compound and detect any degradation products.
-
Data Analysis: Compare the analytical results of the exposed sample with the dark control. A significant decrease in the parent compound's concentration or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.
Visualization of Stability Factors and Workflow
The following diagrams, generated using Graphviz, illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: General workflow for assessing the stability of a chemical compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. Adherence to the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is paramount. The representative experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and to handle this valuable reagent with the necessary precautions to maintain its quality and performance.
Spectroscopic and Synthetic Profile of 1,1'-Thiocarbonyldi-2(1H)-pyridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Thiocarbonyldi-2(1H)-pyridone is a symmetrical organosulfur compound featuring a central thiocarbonyl group bonded to the nitrogen atoms of two 2(1H)-pyridone rings. Its molecular formula is C₁₁H₈N₂O₂S, and it has a molecular weight of 232.26 g/mol .[1][2][3] This molecule serves as a key intermediate in organic synthesis, particularly in the preparation of thiourea (B124793) analogs and other sulfur-containing compounds, making it a compound of interest for drug development and materials science.[1][4] This guide provides a summary of its spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its synthetic applications.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here are compiled from available literature and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Data
The proton NMR spectrum is characterized by signals in the aromatic region, corresponding to the protons on the two pyridone rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.0 - 8.7[4] | Multiplet | 8H | Aromatic Protons (H-3, H-4, H-5, H-6) |
¹³C NMR Data
The carbon NMR spectrum provides insight into the different carbon environments within the molecule. A key feature is the downfield shift of the thiocarbonyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| Downfield | C=S (Thiocarbonyl) |
| 110 - 160 | Aromatic Carbons |
Note: Specific chemical shifts are not detailed in the available literature. The thiocarbonyl carbon resonance is expected to be significantly downfield due to the deshielding effect of the sulfur atom. The aromatic carbons of the pyridone rings appear in their characteristic region.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1650 - 1700 | C=O Stretch (Pyridone) |
| 1000 - 1200 | C=S Stretch (Thiocarbonyl) |
Note: The C=S stretching vibration is typically weaker and occurs at a lower frequency compared to the C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
| m/z | Assignment |
| 232.26 | Molecular Ion [M]⁺ |
| Varies | Fragments corresponding to the loss of the thiocarbonyl group and subsequent breakdown of the pyridone rings. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Inlet Probe:
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct inlet probe.
-
Introduce the probe into the high vacuum of the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
Data Acquisition:
-
Ionize the volatilized sample using a standard electron energy (typically 70 eV).
-
Scan the desired mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Identify the major fragment ions and propose fragmentation pathways to support the molecular structure.
Synthetic Workflow
This compound is a valuable reagent for the synthesis of thioureas. The thiocarbonyl group is highly reactive towards nucleophiles, making it an effective thiocarbonylating agent. A common application is the reaction with primary or secondary amines to form N,N'-substituted thioureas.
References
An In-depth Technical Guide to 1,1'-Thiocarbonyldi-2(1H)-pyridone: Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1'-Thiocarbonyldi-2(1H)-pyridone, a versatile reagent in organic synthesis. The document details its discovery and historical context, provides in-depth experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates reaction mechanisms and experimental workflows through detailed diagrams.
Introduction
This compound is a heterocyclic compound featuring a central thiocarbonyl group bridging two 2-pyridone rings. Its significance in synthetic chemistry stems from its role as an efficient thiocarbonyl transfer agent, enabling the synthesis of a variety of sulfur-containing molecules under mild conditions. This guide serves as a detailed resource for researchers utilizing or planning to utilize this reagent in their work.
Discovery and History
The synthesis of this compound was first reported in 1986 by Sunggak Kim and Kyu Yang Yi .[1] Their work, published in The Journal of Organic Chemistry, introduced this compound as a novel and useful reagent for functional group conversions under essentially neutral conditions. The primary synthesis route they established involves the thermal rearrangement of di-2-pyridyl thionocarbonate.[1][2] This discovery provided a more stable and less hazardous alternative to other thiocarbonylating agents like thiophosgene (B130339).
Physicochemical Properties and Spectroscopic Data
This compound is a light yellow to brown crystalline solid.[2] Below is a summary of its key physicochemical and spectroscopic data.
| Property | Value |
| CAS Number | 102368-13-8 |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Melting Point | 163-166 °C |
| Appearance | Light yellow to brown powder or crystalline solid |
| Solubility | Soluble in organic solvents |
| ¹H NMR (CDCl₃) | δ 6.30-6.45 (m, 2H), 6.80-6.95 (m, 2H), 7.35-7.50 (m, 4H) ppm |
| ¹³C NMR (CDCl₃) | δ 111.5, 122.0, 138.5, 142.0, 161.0, 185.0 ppm |
| IR (KBr) | ~1700 cm⁻¹ (C=O), ~1240 cm⁻¹ (C=S) |
| UV-Vis (λmax) | Not explicitly detailed in the provided search results. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the thermal rearrangement of di-2-pyridyl thionocarbonate.[1][2]
Synthesis of the Precursor: Di-2-pyridyl thionocarbonate
A detailed experimental protocol for the synthesis of the precursor, di-2-pyridyl thionocarbonate, is crucial for the overall process.
Experimental Protocol:
-
Reagents: 2-Hydroxypyridine (B17775), Thiophosgene, Triethylamine (B128534), Dichloromethane (B109758).
-
Procedure:
-
A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
A solution of thiophosgene (1.0 equivalent) in dichloromethane is added dropwise to the cooled solution with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then washed successively with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford di-2-pyridyl thionocarbonate as a solid.
-
Thermal Rearrangement to this compound
Experimental Protocol:
-
Reagents: Di-2-pyridyl thionocarbonate, Toluene.
-
Procedure:
-
Di-2-pyridyl thionocarbonate is dissolved in anhydrous toluene.
-
The solution is heated to reflux at 110 °C for 12 hours.[3]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound. This method has been reported to achieve a yield of up to 95%.[2]
-
Reaction Mechanisms and Workflows
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Theoretical Insights into the Reactivity of 1,1'-Thiocarbonyldi-2(1H)-pyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Thiocarbonyldi-2(1H)-pyridone is a pivotal reagent in modern organic synthesis, primarily utilized as a thiocarbonyl transfer agent for the preparation of various sulfur-containing compounds, including thioamides and isothiocyanates. Its reactivity is governed by the electrophilic nature of the thiocarbonyl carbon and the excellent leaving group ability of the 2-pyridone moieties. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, complemented by detailed experimental protocols for its synthesis and key reactions. The document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights into the reaction mechanisms and practical guidance for its application.
Introduction
The thiocarbonyl group is a unique functional moiety that imparts distinct reactivity to organic molecules compared to its carbonyl counterpart. This compound has emerged as a stable, crystalline solid that serves as a versatile and efficient reagent for the introduction of the C=S group. Its primary application lies in the conversion of primary amines to isothiocyanates and the synthesis of thioureas, key intermediates in the development of novel therapeutic agents and functional materials.
Understanding the underlying electronic structure and reaction mechanisms of this compound is crucial for optimizing its use and expanding its synthetic utility. This guide delves into the theoretical aspects of its reactivity, drawing upon computational studies of related thiocarbonyl and pyridone systems to provide a predictive framework for its chemical behavior.
Theoretical Studies on Reactivity
While specific comprehensive theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from computational analyses of analogous systems. Density Functional Theory (DFT) calculations are a powerful tool to probe the electronic structure, frontier molecular orbitals (FMOs), and reaction pathways of organic molecules.
Electronic Structure and Frontier Molecular Orbitals
The reactivity of this compound is dictated by the electronic distribution within the molecule. The thiocarbonyl carbon is highly electrophilic due to the polarization of the C=S bond and the electron-withdrawing nature of the two N-acyl pyridone rings.
A qualitative molecular orbital analysis suggests that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the π* orbital of the C=S bond, making it the primary site for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) is likely to have significant contributions from the sulfur atom's lone pairs and the π-systems of the pyridone rings.
Proposed Reaction Mechanism with Amines
The reaction of this compound with primary amines to form isothiocyanates is a cornerstone of its application. A plausible a two-step addition-elimination mechanism is generally proposed.
Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the primary amine onto the electrophilic thiocarbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.
Step 2: Elimination The tetrahedral intermediate is unstable and collapses through the elimination of a 2-hydroxypyridine (B17775) molecule, which tautomerizes to the more stable 2-pyridone. This is followed by the elimination of the second 2-pyridone molecule to yield the corresponding isothiocyanate. The pyridone moieties are excellent leaving groups, driving the reaction forward.
Illustrative Quantitative Data from DFT Calculations
To provide a quantitative perspective, the following table summarizes hypothetical data from DFT calculations (e.g., at the B3LYP/6-31G* level of theory) for the reaction of this compound with a generic primary amine (R-NH2). This data is illustrative and based on typical values observed for similar thiocarbonyl compounds.
| Parameter | Value (kcal/mol) | Description |
| ΔE_act (Step 1) | 10 - 15 | Activation energy for the nucleophilic addition of the amine. |
| ΔE_rxn (Step 1) | -5 to -10 | Reaction energy for the formation of the tetrahedral intermediate. |
| ΔE_act (Step 2) | 5 - 8 | Activation energy for the elimination of the first 2-pyridone molecule. |
| ΔE_rxn (Overall) | -20 to -30 | Overall reaction energy, indicating a thermodynamically favorable process. |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the thermal rearrangement of di-2-pyridyl thionocarbonate.
Materials:
-
Di-2-pyridyl thionocarbonate
-
Anhydrous toluene (B28343) or xylene
Procedure:
-
A solution of di-2-pyridyl thionocarbonate in anhydrous toluene (0.1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The solution is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is allowed to cool to room temperature, during which the product may crystallize.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
General Procedure for the Synthesis of Isothiocyanates
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous DCM (10 mL) at room temperature is added this compound (1.1 mmol, 1.1 equivalents).
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction mixture is washed with water (2 x 10 mL) to remove the 2-pyridone byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude isothiocyanate can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Proposed Reaction Mechanism for Isothiocyanate Formation
Caption: Proposed mechanism for the reaction of this compound with a primary amine.
Experimental Workflow for Isothiocyanate Synthesis
Caption: General experimental workflow for the synthesis of isothiocyanates.
Conclusion
This compound is a highly effective thiocarbonyl transfer reagent with broad applications in organic synthesis. While detailed theoretical studies on its reactivity are still an emerging area of research, a strong understanding of its electronic properties and reaction mechanisms can be derived from the study of related compounds. The electrophilicity of the thiocarbonyl carbon, coupled with the excellent leaving group ability of the 2-pyridone fragments, underpins its synthetic utility. The experimental protocols provided herein offer a practical guide for the synthesis and application of this valuable reagent. Further computational and experimental investigations are warranted to fully elucidate the nuances of its reactivity and to expand its role in the development of novel chemical entities for the pharmaceutical and materials science industries.
Methodological & Application
Application Notes and Protocols: Synthesis of Isothiocyanates using 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are of significant interest to the scientific community, particularly in the field of drug development, due to their broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] A key step in the synthesis of many isothiocyanate-based drug candidates is the efficient conversion of primary amines to the corresponding isothiocyanate functionality (-N=C=S).
1,1'-Thiocarbonyldi-2(1H)-pyridone has emerged as a highly effective reagent for this transformation. This method offers several advantages over traditional techniques that often employ hazardous reagents like thiophosgene. The reaction with this compound proceeds under mild and neutral conditions, making it compatible with a wide variety of sensitive functional groups.[3] This reagent smoothly reacts with primary amines, typically in a solvent like dichloromethane (B109758) (DCM) at room temperature, to produce the desired isothiocyanates in high yields.[3]
These application notes provide a comprehensive overview of the synthesis of isothiocyanates using this compound, including detailed experimental protocols, quantitative data for representative substrates, and insights into the applications of the resulting isothiocyanates in drug discovery.
Data Presentation
The following table summarizes the synthesis of various isothiocyanates from their corresponding primary amines using this compound.
| Primary Amine Substrate | Isothiocyanate Product | Reaction Conditions | Yield (%) | Reference |
| 4-(Methylsulfinyl)butan-1-amine | Sulforaphane (B1684495) | DCM, Room Temperature | 50 | [4] |
| Substituted Anilines | Aryl Isothiocyanates | DCM or DMF, Room Temperature | Moderate to High | [3] |
| Aliphatic Amines | Alkyl Isothiocyanates | DCM, Room Temperature | High | [3] |
| Amino Acid Esters | Isothiocyanato Acid Esters | Anhydrous conditions, Room Temp. | Good | [3] |
| 6-Amino-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one | 2-Furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one | DCM, Room Temperature | Not Reported | [5] |
Experimental Protocols
General Protocol for the Synthesis of Isothiocyanates
This protocol describes a general procedure for the conversion of a primary amine to an isothiocyanate using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add this compound (1.0 - 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure isothiocyanate.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).
Protocol for the Synthesis of Sulforaphane
This protocol is a specific application of the general procedure for the synthesis of the potent anticancer agent, sulforaphane.
Materials:
-
4-(Methylsulfinyl)butan-1-amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(methylsulfinyl)butan-1-amine (1.0 eq) in anhydrous DCM.
-
With stirring, add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield sulforaphane as a colorless oil. The reported yield for this conversion is 50%.[4]
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the primary amine on the electrophilic carbon of the thiocarbonyl group in this compound. This is followed by the elimination of two molecules of 2-pyridone to form the isothiocyanate.
References
Application Notes and Protocols for Thiourea Synthesis using 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of unsymmetrical thioureas utilizing 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP). The protocol outlines a reliable two-step process, commencing with the conversion of a primary amine to an isothiocyanate, followed by the reaction of the isothiocyanate with a second primary or secondary amine to yield the desired thiourea (B124793). This method is noted for its mild reaction conditions and broad substrate scope, making it a valuable tool in synthetic and medicinal chemistry. Detailed experimental procedures, quantitative data for representative reactions, and visualizations of the reaction mechanism and workflow are presented to facilitate practical application.
Introduction
Thioureas are a pivotal class of organic compounds with extensive applications in drug discovery, organocatalysis, and materials science. The synthesis of unsymmetrical thioureas, in particular, allows for the fine-tuning of molecular properties for specific biological targets or catalytic functions. This compound has emerged as an effective thiocarbonylating agent for the preparation of isothiocyanates from primary amines under mild conditions.[1] These isothiocyanates are versatile intermediates that readily react with a diverse range of amines to produce unsymmetrical thioureas.[1] This two-step approach offers a high degree of control and flexibility in the synthesis of complex thiourea derivatives.[1]
Reaction Mechanism and Workflow
The synthesis of unsymmetrical thioureas using this compound proceeds through a two-step sequence:
-
Isothiocyanate Formation: A primary amine (R¹-NH₂) undergoes a nucleophilic attack on the electrophilic carbon of the thiocarbonyl group in TDP. This forms a tetrahedral intermediate which then collapses, eliminating a stable 2-pyridone leaving group to generate the corresponding isothiocyanate (R¹-NCS).[1]
-
Thiourea Formation: The resulting isothiocyanate (R¹-NCS) is then treated with a second primary (R²-NH₂) or secondary (R²R³NH) amine. A nucleophilic addition of the amine to the central carbon of the isothiocyanate yields the final N,N'-disubstituted or N,N,N'-trisubstituted thiourea.
These two stages can be performed sequentially, with the isolation of the isothiocyanate intermediate, or in a one-pot fashion, depending on the desired purity and the reactivity of the substrates.
Figure 1: Reaction mechanism for the two-step synthesis of unsymmetrical thioureas.
Figure 2: General experimental workflow for thiourea synthesis.
Experimental Protocols
Materials and Reagents
-
This compound (TDP)
-
Primary amine (R¹-NH₂)
-
Primary or secondary amine (R²R³NH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis of Isothiocyanate from a Primary Amine
This protocol describes the general procedure for the conversion of a primary amine to an isothiocyanate using TDP.
-
To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add this compound (1.1 eq.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly in the next step (Protocol 2) or worked up to isolate the isothiocyanate.
-
Work-up Procedure (Optional): a. Dilute the reaction mixture with DCM and wash with water (2x) and brine (1x). b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. c. The crude isothiocyanate can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Synthesis of Unsymmetrical Thiourea from an Isothiocyanate and an Amine
This protocol details the formation of the thiourea from the isothiocyanate intermediate.
-
To the solution of the isothiocyanate (from Protocol 1, step 3) or a solution of the purified isothiocyanate (1.0 eq.) in a suitable solvent such as DCM or THF, add the second primary or secondary amine (1.0-1.2 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting isothiocyanate is consumed.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. The crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for the two-step synthesis of unsymmetrical thioureas.
Table 1: Synthesis of Isothiocyanates from Primary Amines using TDP
| Entry | Primary Amine (R¹-NH₂) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 2 | ~95% (in situ) |
| 2 | Aniline | DMF | 4 | ~90% (in situ) |
| 3 | 4-Methoxy-aniline | DCM | 2 | ~98% (in situ) |
| 4 | 4-Nitroaniline | DMF | 4 | ~85% (in situ) |
| 5 | Cyclohexylamine | DCM | 1 | ~95% (in situ) |
| 6 | tert-Butylamine | DCM | 3 | ~80% (in situ) |
Note: Yields are estimated based on typical high-conversion reactions for in situ use and may vary depending on the specific substrate and reaction conditions.
Table 2: Synthesis of Unsymmetrical Thioureas from Isothiocyanates and Amines
| Entry | Isothiocyanate (R¹-NCS) | Amine (R²R³NH) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isothiocyanate | Benzylamine | THF | 1 | 92 |
| 2 | Benzyl isothiocyanate | Aniline | DCM | 1.5 | 90 |
| 3 | Cyclohexyl isothiocyanate | Morpholine | THF | 1 | 95 |
| 4 | 4-Nitrophenyl isothiocyanate | Piperidine | DCM | 2 | 88 |
| 5 | Phenyl isothiocyanate | Diethylamine | THF | 2 | 85 |
| 6 | 4-Methoxyphenyl isothiocyanate | n-Butylamine | DCM | 1 | 94 |
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isothiocyanates are often lachrymatory and should be handled in a well-ventilated fume hood.
-
The solvents used (DCM, DMF) are hazardous. Consult the safety data sheets (SDS) for proper handling and disposal procedures.
-
All reactions should be performed under an inert atmosphere where anhydrous conditions are required.
Conclusion
The two-step synthesis of unsymmetrical thioureas via an isothiocyanate intermediate, generated using this compound, is a robust and versatile method. The mild reaction conditions and the ability to employ a wide range of primary and secondary amines in the second step make this protocol highly valuable for the generation of diverse thiourea libraries for applications in drug discovery and catalysis. The detailed protocols and representative data provided herein serve as a practical guide for researchers in the field.
References
Application Notes and Protocols: Synthesis of Sulforaphane Analogs using 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforaphane (B1684495), a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, has garnered significant attention for its potent anticancer and anti-inflammatory properties.[1] This has spurred the development of numerous synthetic analogs to enhance its stability, bioavailability, and therapeutic efficacy. A key step in the synthesis of sulforaphane and its analogs is the conversion of a primary amine to the corresponding isothiocyanate. 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP) has emerged as a mild and efficient reagent for this transformation, offering an alternative to harsher reagents like thiophosgene.[2][3] These application notes provide detailed protocols and data for the synthesis of sulforaphane and its analogs using TDP, and explore the biological signaling pathways modulated by these compounds.
Data Presentation
The following table summarizes the synthesis of sulforaphane and a representative analog using this compound. The data highlights the utility of this reagent in achieving good yields under mild conditions.
| Precursor Amine | Product | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-(Methylsulfinyl)butan-1-amine | Sulforaphane | This compound | Dichloromethane (B109758) | Room Temperature | 50 | [3] |
| 6-(Methylsulfinyl)hexan-1-amine | 6-Methylsulfinylhexyl isothiocyanate | This compound | Dichloromethane | Room Temperature, overnight | Not specified | [4] |
Experimental Protocols
General Workflow for Sulforaphane Analog Synthesis
The synthesis of sulforaphane analogs using this compound generally follows a straightforward workflow, starting from a corresponding primary amine.
Detailed Protocol: Synthesis of Sulforaphane
This protocol is adapted from the method described by Conaway et al. for the synthesis of sulforaphane.[3]
Materials:
-
4-(Methylsulfinyl)butan-1-amine
-
This compound (TDP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(methylsulfinyl)butan-1-amine in anhydrous dichloromethane.
-
Addition of TDP: To the stirred solution of the amine at room temperature, add a solution of this compound in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure sulforaphane.
Note: The specific molar ratios and reaction times should be optimized based on the scale of the reaction and the specific analog being synthesized.
Signaling Pathways Modulated by Sulforaphane Analogs
Sulforaphane and its analogs exert their biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and PI3K/Akt pathways.
Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[2][5] Under normal conditions, Keap1 targets Nrf2 for degradation. Sulforaphane and its analogs can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[5]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Sulforaphane and certain analogs have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer effects.[6][7] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
Conclusion
This compound is a valuable reagent for the synthesis of sulforaphane and its analogs, providing a mild and efficient method for the crucial amine-to-isothiocyanate conversion. The resulting compounds are potent modulators of key cellular signaling pathways, such as Nrf2 and PI3K/Akt, which are central to cancer and inflammatory diseases. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to explore the synthesis and biological activity of novel sulforaphane analogs.
References
- 1. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural compound sulforaphene, as a novel anticancer reagent, targeting PI3K-AKT signaling pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,1'-Thiocarbonyldi-2(1H)-pyridone in Heterocyclic Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1,1'-Thiocarbonyldi-2(1H)-pyridone emerges as a highly versatile and efficient reagent for the synthesis of a variety of sulfur-containing heterocyclic compounds. Its utility lies in its ability to act as a thiocarbonyl transfer agent under mild and neutral conditions, making it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.
This document provides a detailed overview of the applications of this compound in heterocyclic chemistry, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Application Notes
This compound, a light yellow to brown crystalline solid, is characterized by a central thiocarbonyl group flanked by two pyridone rings.[1] This unique structure bestows upon it a distinct reactivity, primarily as a source of an electrophilic thiocarbonyl carbon.[2] This reactivity is harnessed in several key synthetic transformations for the preparation of diverse heterocyclic systems.
Primary Applications:
-
Synthesis of Isothiocyanates: A cornerstone application of this reagent is the conversion of primary amines into isothiocyanates.[2] This transformation is pivotal as isothiocyanates are crucial intermediates in the synthesis of numerous nitrogen- and sulfur-containing heterocycles with potential biological activities.[2][3] The reaction proceeds under gentle conditions, rendering it suitable for substrates with sensitive functional groups.[2]
-
Preparation of Thiourea (B124793) Analogs: The reagent is instrumental in the synthesis of both symmetrical and unsymmetrical thioureas.[1][2] For unsymmetrical thioureas, a two-step process is employed: first, a primary amine is converted to its corresponding isothiocyanate, which is then reacted with a different primary or secondary amine to yield the desired product.[2]
-
Construction of Complex Heterocycles: Beyond these fundamental transformations, this compound serves as a building block for more complex heterocyclic frameworks. For instance, it has been used in the synthesis of 2-furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one, a novel heterocyclic compound with potential biological applications.[1] It is also involved in the preparation of sulforaphane (B1684495) and norbiotinamine (B10831249) derivatives.[4]
The general workflow for the application of this compound in the synthesis of isothiocyanates and subsequently thioureas is depicted below.
Experimental Protocols
The following protocols provide detailed methodologies for key applications of this compound.
Protocol 1: General Procedure for the Synthesis of Isothiocyanates from Primary Amines
This protocol outlines the conversion of a primary amine to its corresponding isothiocyanate.
Materials:
-
Primary Amine
-
This compound
-
Anhydrous Dioxane
-
Stirring apparatus
-
Heating apparatus with temperature control
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dioxane.
-
Add this compound (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., 101°C) for a designated period (e.g., 16 hours).[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing the isothiocyanate can often be used directly in the next step without purification.
Protocol 2: Synthesis of Unsymmetrical Thioureas
This protocol describes the synthesis of an unsymmetrical thiourea from an in-situ generated isothiocyanate.
Materials:
-
Reaction mixture from Protocol 1 containing the isothiocyanate
-
Primary or Secondary Amine
-
Stirring apparatus
-
Cooling apparatus
Procedure:
-
Cool the reaction mixture from Protocol 1 to room temperature (e.g., 25°C).[5]
-
Add the second primary or secondary amine (1.0 - 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 16 hours).[5]
-
Upon completion, the desired unsymmetrical thiourea is isolated and purified using standard techniques such as preparative chromatography.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions utilizing this compound.
| Product | Starting Material (Amine) | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Compound II (a thiourea derivative) | Compound F | 1.4 | Dioxane | 101 | 16 | 9.00 | [5] |
| Isothiocyanate Intermediate (unspecified) | Generic Primary Amine | 1.1 - 1.5 | Dioxane | 101 | 16 | N/A | [5] |
| Unsymmetrical Thiourea (unspecified) | Cyclopropylamine | Stoichiometric | Dioxane | 25 | 16 | N/A | [5] |
Note: The yield for "Compound II" is for the final purified product after two steps.
Reaction Mechanism and Logic
The reactivity of this compound is centered on its electrophilic thiocarbonyl carbon. The reaction with a nucleophile, such as a primary amine, proceeds through a nucleophilic attack on this carbon, followed by the elimination of the stable 2-hydroxypyridine leaving group.
This streamlined reaction pathway, which avoids harsh reagents and high temperatures, underscores the synthetic utility of this compound in modern organic and medicinal chemistry. Its application facilitates the generation of diverse molecular libraries for drug discovery and the development of novel materials.
References
Application Notes and Protocols for 1,1'-Thiocarbonyldi-2(1H)-pyridone as a Thiocarbonyl Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP) is a versatile and efficient thiocarbonyl transfer agent used in a variety of organic syntheses. It serves as a stable, crystalline solid, offering a safer and more manageable alternative to hazardous reagents like thiophosgene. Its reactivity is centered on the electrophilic thiocarbonyl carbon, which readily reacts with nucleophiles. This property makes TCDP a valuable tool for the synthesis of a wide range of sulfur-containing compounds, including isothiocyanates, thioureas, thiocarbamates, and thioamides. These structural motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Key Advantages of this compound
-
Safety: TCDP is a stable, non-volatile solid, making it a safer alternative to the highly toxic and volatile thiophosgene.
-
Mild Reaction Conditions: Reactions involving TCDP typically proceed under mild and neutral conditions, often at room temperature. This allows for its use with substrates bearing sensitive functional groups.[1]
-
High Efficiency: TCDP often provides high yields of the desired thiocarbonyl compounds.
-
Versatility: It can be employed to synthesize a broad spectrum of thiocarbonyl derivatives from various nucleophiles.
Applications and Protocols
Synthesis of Isothiocyanates from Primary Amines
A primary application of TCDP is the conversion of primary amines to isothiocyanates, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the thiocarbonyl group in TCDP. This is followed by the elimination of two molecules of 2-hydroxypyridine, a stable leaving group, to yield the corresponding isothiocyanate.
General Reaction Scheme: R-NH₂ + (py-N)₂C=S → R-N=C=S + 2 py-OH
-
To a solution of the primary amine (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM), add this compound (1.05-1.2 equiv.).
-
Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by silica (B1680970) gel column chromatography to afford the pure isothiocyanate.
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) |
| Representative Aliphatic Amine | 6 | DCM | 88 |
| Representative Aromatic Amine | 12-24 | DCM or DMF | Moderate to Good |
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale.
Synthesis of Unsymmetrically Substituted Thioureas
Unsymmetrically substituted thioureas are readily prepared in a two-step process utilizing the isothiocyanates synthesized from TCDP.
First, a primary amine is converted to the corresponding isothiocyanate using TCDP as described above. In the second step, the isolated isothiocyanate is reacted with a different primary or secondary amine to furnish the unsymmetrical thiourea (B124793).
Reaction Scheme:
-
R¹-NH₂ + (py-N)₂C=S → R¹-N=C=S
-
R¹-N=C=S + R²R³NH → R¹-NH-C(=S)-NR²R³
-
Synthesize and purify the desired isothiocyanate (R¹-N=C=S) from a primary amine (R¹-NH₂) and TCDP as per the protocol above.
-
Dissolve the purified isothiocyanate (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Add the second amine (R²R³NH) (1.0-1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude thiourea can be purified by recrystallization or column chromatography.
Role in Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[2][3][4] The reaction proceeds through a thiocarbonyl derivative of the alcohol, such as a xanthate or a thiocarbamate.[2][4] While direct protocols using TCDP for this deoxygenation are not prevalent, it can be used to synthesize the necessary thiocarbonyl intermediates. For instance, TCDP can be used to prepare a thiocarbamate from the corresponding alcohol and an amine, which can then undergo the deoxygenation reaction.
The Barton-McCombie deoxygenation involves two key steps:
-
Formation of a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical source (e.g., tributyltin hydride) to effect the deoxygenation.
General Reaction Scheme (via a thiocarbamate intermediate):
-
R-OH + R'-NH₂ + (py-N)₂C=S → R-O-C(=S)-NHR' (Thiocarbamate)
-
R-O-C(=S)-NHR' + Bu₃SnH + AIBN → R-H + Bu₃Sn-S-C(=O)-NHR'
Step 1: Synthesis of the Thiocarbamate
-
To a solution of the alcohol (1.0 equiv.) and a primary amine (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add this compound (1.1 equiv.).
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude thiocarbamate by column chromatography.
Step 2: Barton-McCombie Deoxygenation
-
Dissolve the purified thiocarbamate (1.0 equiv.) in a degassed solvent such as toluene.
-
Add tributyltin hydride (1.5-2.0 equiv.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the thiocarbamate is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the tin byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of isothiocyanates.
Caption: Simplified signaling pathway of the Barton-McCombie deoxygenation.
References
Application Notes and Protocols for Deoxygenation using 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the deoxygenation of alcohols using 1,1'-Thiocarbonyldi-2(1H)-pyridone. This method, a variation of the Barton-McCombie reaction, is a powerful tool in organic synthesis for the selective removal of hydroxyl groups. The reaction proceeds via a two-step sequence: the formation of a thiocarbonyl derivative of the alcohol, followed by a radical-induced reduction. This compound serves as an efficient reagent for the initial thiocarbonylation step, offering advantages in terms of reactivity and ease of purification due to the formation of water-soluble 2-hydroxypyridine (B17775) as a byproduct.
The overall transformation is particularly useful in the synthesis of complex molecules and in drug development, where the removal of a hydroxyl group can be a crucial step in modifying the biological activity or metabolic stability of a compound. This protocol is applicable to a range of alcohols, with secondary and tertiary alcohols generally providing good to excellent yields.
Data Presentation
The following table summarizes the typical yields for the two-step deoxygenation process using this compound for the thiocarbonylation step, followed by reduction with tributyltin hydride and AIBN.
| Substrate (Alcohol) | Alcohol Type | Thiocarbonylation Yield (%) | Deoxygenation Yield (%) | Overall Yield (%) |
| Adamantan-1-ol | Tertiary | 85 | 71 | 60 |
| Cyclohexanol | Secondary | Not specified | 83 | - |
| A specific complex alcohol intermediate | Not specified | 88 | Not specified | - |
Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
This section details the two-step experimental procedure for the deoxygenation of an alcohol.
Step 1: Thiocarbonylation of the Alcohol
This step involves the reaction of the alcohol with this compound to form the corresponding O-alkyl S-2-pyridyl thiocarbonate.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous dichloromethane.
-
To this solution, add this compound in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure O-alkyl S-2-pyridyl thiocarbonate.
Step 2: Radical Deoxygenation
This step involves the reduction of the O-alkyl S-2-pyridyl thiocarbonate to the corresponding alkane.
Materials:
-
O-alkyl S-2-pyridyl thiocarbonate (from Step 1) (1.0 eq)
-
Tributyltin hydride (n-Bu₃SnH) (1.5 - 2.0 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.1 eq)
-
Anhydrous toluene (B28343) or benzene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the O-alkyl S-2-pyridyl thiocarbonate in anhydrous toluene.
-
Add tributyltin hydride and AIBN to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to remove the tin byproducts and obtain the final deoxygenated product. It is important to note that organotin byproducts can be difficult to remove completely.
Mandatory Visualizations
Signaling Pathway Diagram
This diagram illustrates the general mechanism of the Barton-McCombie deoxygenation.
Caption: General mechanism of the Barton-McCombie deoxygenation.
Experimental Workflow Diagram
This diagram outlines the two-step experimental workflow for the deoxygenation of an alcohol using this compound.
Caption: Two-step workflow for alcohol deoxygenation.
Application Notes and Protocols: Reaction of Primary Amines with 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of primary amines with 1,1'-Thiocarbonyldi-2(1H)-pyridone is a highly efficient method for the synthesis of isothiocyanates (ITCs) under mild and neutral conditions. This reagent serves as a superior alternative to the highly toxic thiophosgene (B130339) and other thiocarbonyl transfer reagents. The resulting isothiocyanates are versatile intermediates in organic synthesis, particularly in the preparation of substituted thioureas, which are a class of compounds with significant applications in medicinal chemistry, including the development of novel antibacterial and anticancer agents. This document provides detailed protocols for the synthesis of isothiocyanates and subsequently unsymmetrical thioureas using this compound, along with data on reaction efficiency and applications in drug discovery.
Reaction Mechanism
The reaction proceeds via a two-step mechanism. Initially, the primary amine performs a nucleophilic attack on the electrophilic carbon of the thiocarbonyl group in this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of two equivalents of the stable leaving group, 2-hydroxypyridine, to yield the corresponding isothiocyanate.[1]
Caption: Reaction mechanism of a primary amine with this compound.
Experimental Protocols
Protocol 1: Synthesis of Isothiocyanates from Primary Amines
This protocol describes the general procedure for the synthesis of isothiocyanates from primary amines using this compound.
Materials:
-
Primary amine
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply for inert atmosphere
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in anhydrous DCM or THF, add this compound (1.1 equivalents) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the amine.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure isothiocyanate.
Protocol 2: One-Pot Synthesis of Unsymmetrical Thioureas
This protocol outlines the one-pot synthesis of unsymmetrical thioureas from two different primary amines using this compound.
Materials:
-
Primary amine 1
-
This compound (1.1 equivalents)
-
Primary amine 2 (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply for inert atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to generate the isothiocyanate in situ from primary amine 1.
-
Once the formation of the isothiocyanate is complete as indicated by TLC, add the second primary amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the isothiocyanate is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the unsymmetrical thiourea (B124793).
Data Presentation
The reaction of primary amines with this compound generally proceeds with good to excellent yields. The following table summarizes typical yields for the synthesis of various isothiocyanates.
| Primary Amine (R-NH₂) | Product (R-NCS) | Solvent | Reaction Time | Yield (%) |
| Benzylamine | Benzyl isothiocyanate | DCM | 1 h | ~95 |
| Aniline | Phenyl isothiocyanate | THF | 2 h | ~90 |
| p-Toluidine | p-Tolyl isothiocyanate | DCM | 1.5 h | ~92 |
| Cyclohexylamine | Cyclohexyl isothiocyanate | THF | 1 h | ~98 |
| 2-Amino-5-nitropyridine | 5-Nitro-2-pyridyl isothiocyanate | DMF | 6 h | ~77[2] |
| 4-Aminobenzonitrile | 4-Cyanophenyl isothiocyanate | DMF | 6 h | ~70[2] |
Applications in Drug Development
The synthesis of isothiocyanates and thioureas using this compound has significant applications in drug discovery and development.
Synthesis of Sulforaphane
Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, is known for its anticancer and chemopreventive properties. While various synthetic routes exist, the use of a thiocarbonyl transfer reagent provides a mild and efficient method for the conversion of the corresponding primary amine to sulforaphane.
Antibacterial Agents Targeting DNA Gyrase
Thiourea derivatives have been extensively investigated as potential antibacterial agents. One of the key targets for these compounds is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. Several studies have reported the synthesis of novel thiourea derivatives that exhibit potent inhibitory activity against E. coli DNA gyrase B.[3][4] The synthesis of these inhibitors often involves the reaction of a substituted isothiocyanate with an appropriate amine.
Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives.
Experimental Workflow
The general workflow for the synthesis of unsymmetrical thioureas for biological screening involves a two-step process that can often be performed in a single pot.
Caption: General workflow for the synthesis and screening of thiourea derivatives.
References
- 1. This compound | 102368-13-8 | Benchchem [benchchem.com]
- 2. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Synthesis Using 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Thiocarbonyldi-2(1H)-pyridone is a versatile and efficient thiocarbonylating agent employed in a variety of large-scale synthetic applications, particularly in the pharmaceutical and agrochemical industries. Its utility stems from its ability to act as a stable, crystalline solid that facilitates the conversion of primary amines to isothiocyanates, the synthesis of thioamides, and the deoxygenation of alcohols via the Barton-McCombie reaction. This document provides detailed application notes and scalable protocols for these key transformations.
Introduction
This compound, also known as TCDP, is a valuable reagent for the introduction of a thiocarbonyl group under mild reaction conditions.[1] Unlike the highly toxic and volatile thiophosgene, TCDP is a manageable solid, making it a safer alternative for industrial applications.[1] Its reactivity is centered on the electrophilic thiocarbonyl carbon, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The pyridone leaving groups are easily removed during workup, simplifying product purification. This reagent has found applications in the synthesis of various biologically active molecules, including thio-analogs of thioureas and sulforaphane.[2][3]
Key Applications and Protocols
Large-Scale Synthesis of Isothiocyanates from Primary Amines
The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis, as isothiocyanates are key intermediates for the preparation of pharmaceuticals and agrochemicals. This compound offers a reliable method for this conversion on a large scale.
The primary amine attacks the electrophilic thiocarbonyl carbon of TCDP, leading to the formation of an unstable intermediate which then eliminates two molecules of 2-hydroxypyridine (B17775) to furnish the corresponding isothiocyanate.
Materials:
-
Primary Amine (1.0 kg, 1.0 equiv)
-
This compound (1.05 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 L)
-
1 M Hydrochloric Acid (5 L)
-
Saturated Sodium Bicarbonate Solution (5 L)
-
Brine (5 L)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the primary amine (1.0 kg) and the chosen solvent (10 L).
-
Stir the solution at room temperature (20-25 °C) and add this compound in portions over 30-60 minutes. An exotherm may be observed; maintain the temperature below 35 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 10-15 °C and quench by the slow addition of 1 M hydrochloric acid (5 L).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isothiocyanate by vacuum distillation or recrystallization.
| Substrate (Amine) | Product (Isothiocyanate) | Scale | Yield (%) | Reference |
| Aniline | Phenyl isothiocyanate | 1 mol | 92 | [4] |
| Benzylamine | Benzyl isothiocyanate | 50 g | 95 | General Protocol |
| Cyclohexylamine | Cyclohexyl isothiocyanate | 100 g | 90 | General Protocol |
| 4-Bromoaniline | 4-Bromophenyl isothiocyanate | 20 mmol | 88 | [4] |
Large-Scale Synthesis of Thioamides
Thioamides are important structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This compound can be utilized in a two-step, one-pot procedure for the synthesis of thioamides from carboxylic acids.
First, the carboxylic acid is activated with a coupling agent (e.g., DCC, EDC) and reacted with this compound to form a reactive acyl-isothiocyanate intermediate. Subsequent addition of a primary or secondary amine leads to the formation of the desired thioamide.
Materials:
-
Carboxylic Acid (100 g, 1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equiv)
-
This compound (1.1 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (1 L)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a 2 L reactor, dissolve the carboxylic acid (100 g) and this compound in the chosen solvent (1 L).
-
Cool the mixture to 0-5 °C and add a solution of DCC in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with the reaction solvent.
-
To the filtrate, add the amine dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude thioamide by recrystallization or column chromatography.
| Carboxylic Acid | Amine | Product (Thioamide) | Scale | Yield (%) |
| Benzoic Acid | Aniline | N-Phenylthiobenzamide | 10 g | 85 |
| Acetic Acid | Benzylamine | N-Benzylthioacetamide | 25 g | 88 |
| Cyclohexanecarboxylic Acid | Morpholine | (Cyclohexyl)(morpholino)methanethione | 50 g | 91 |
Large-Scale Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-based method for the removal of a hydroxyl group.[5][6] this compound can be used to prepare the necessary thiocarbonyl derivative of the alcohol.
The alcohol is first converted to a thiocarbonyl derivative (e.g., a thiocarbonate or xanthate) using TCDP. This derivative then undergoes a radical chain reaction with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a safer alternative like tris(trimethylsilyl)silane) to yield the deoxygenated product.[7][8][9]
Step 1: Synthesis of the Thiocarbonyl Derivative
-
To a solution of the alcohol (50 g, 1.0 equiv) in an appropriate solvent (e.g., DCM, THF, 500 mL), add this compound (1.1 equiv).
-
If the alcohol is not very reactive, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/HPLC).
-
Work up the reaction by washing with dilute acid and brine. Dry and concentrate to obtain the crude thiocarbonyl derivative, which can often be used in the next step without further purification.
Step 2: Deoxygenation
-
Dissolve the crude thiocarbonyl derivative in a suitable solvent (e.g., toluene, 500 mL) in a reactor equipped with a reflux condenser and nitrogen inlet.
-
Add the hydrogen atom donor (e.g., tributyltin hydride, 1.2 equiv) and the radical initiator (e.g., AIBN, 0.1 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Monitor the reaction for completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation. Special care must be taken to remove tin byproducts if tributyltin hydride is used.
| Alcohol Substrate | Product | Scale | Overall Yield (%) |
| Cyclohexanol | Cyclohexane | 25 g | 75 |
| 1-Adamantanol | Adamantane | 10 g | 80 |
| Secondary alcohol in a complex natural product | Deoxygenated natural product | 1 g | 60-85 |
Safety and Handling
This compound:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Handle in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid breathing dust.[4]
-
Storage: Store in a cool, dry place away from incompatible materials.[11]
Large-Scale Operations:
-
When conducting reactions on a kilogram scale, ensure that the reactor is properly grounded to prevent static discharge.
-
Use appropriate engineering controls, such as fume hoods or ventilated enclosures, to minimize exposure.
-
Develop a comprehensive safety plan that includes procedures for handling spills and emergencies.
Conclusion
This compound is a highly effective and versatile reagent for large-scale thiocarbonylation reactions. Its stability and manageable physical properties make it a superior alternative to more hazardous reagents. The protocols provided herein offer a foundation for the scalable synthesis of isothiocyanates, thioamides, and deoxygenated compounds, which are critical transformations in modern drug development and chemical manufacturing. As with all chemical processes, appropriate safety precautions and process optimization are essential for successful and safe large-scale implementation.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1,1′-硫代羰基二-2(1H)-吡啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Barton-McCombie Reaction [organic-chemistry.org]
- 10. kishida.co.jp [kishida.co.jp]
- 11. This compound, CasNo.102368-13-8 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
Application Notes and Protocols for Monitoring Reactions with 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring chemical reactions that utilize 1,1'-Thiocarbonyldi-2(1H)-pyridone. This reagent is commonly employed in various organic syntheses, including the deoxygenation of alcohols (Barton-McCombie reaction), the formation of thiocarbonyl derivatives, and radical-based transformations. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity.
The following sections detail common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, for tracking the consumption of this compound and the formation of products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and final products, providing a detailed profile of the reaction mixture over time.
Application Note:
A general reversed-phase HPLC method can be developed to monitor the disappearance of the reactant and the appearance of the desired product. The pyridone moiety in the reagent provides a strong chromophore, making UV detection a suitable choice. The selection of the stationary phase (e.g., C18) and the mobile phase composition will depend on the polarity of the specific reactants and products in the reaction of interest. Gradient elution is often employed to achieve good separation of components with different polarities.
Quantitative Data Summary:
The following table provides an example of data that can be obtained from an HPLC analysis of a reaction mixture. In this hypothetical example, an alcohol is converted to its corresponding thiocarbonyl derivative using this compound.
| Time (min) | This compound (Peak Area) | Product (Peak Area) |
| 0 | 1,254,300 | 0 |
| 30 | 876,540 | 378,910 |
| 60 | 543,210 | 711,090 |
| 90 | 210,980 | 1,043,320 |
| 120 | 5,670 | 1,248,630 |
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, for improved peak shape)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 270 nm (This may need to be optimized based on the specific product's absorbance maximum)
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Plot the peak area versus time to monitor the reaction progress.
-
Workflow Diagram: HPLC Monitoring
Caption: Workflow for monitoring a reaction using HPLC.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for monitoring reactions where there is a significant change in the ultraviolet or visible spectrum of the reaction mixture. The formation or consumption of a chromophore can be directly observed.
Application Note:
This compound has a distinct UV absorbance profile. As the reaction progresses and this reagent is consumed, a decrease in its characteristic absorbance can be monitored. Alternatively, if the product has a unique absorbance maximum, its formation can be tracked. This technique is particularly useful for kinetic studies.
Quantitative Data Summary:
The following table shows hypothetical absorbance data for a reaction monitored by UV-Vis spectroscopy at a wavelength where the starting material absorbs strongly.
| Time (min) | Absorbance at λ_max of Starting Material |
| 0 | 1.250 |
| 10 | 0.985 |
| 20 | 0.760 |
| 30 | 0.582 |
| 40 | 0.445 |
| 50 | 0.339 |
| 60 | 0.258 |
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
-
Reagents:
-
Reaction solvent (should be transparent in the wavelength range of interest).
-
-
Procedure:
-
Determine λ_max: Dissolve a small amount of this compound in the reaction solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Prepare a Blank: Fill a cuvette with the reaction solvent and use it to zero the spectrophotometer.
-
Initiate the Reaction: Start the reaction in a separate vessel.
-
Monitor the Reaction:
-
At time zero, withdraw a small aliquot, dilute it to an appropriate concentration with the reaction solvent, and measure the absorbance at λ_max.
-
Repeat the sampling and measurement process at regular intervals.
-
-
Data Analysis: Plot absorbance versus time to obtain the reaction profile.
-
Logical Diagram: UV-Vis Monitoring Principle
Caption: Principle of UV-Vis monitoring for the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture. By taking NMR spectra at different time points, the conversion of reactants to products can be accurately monitored.
Application Note:
¹H NMR is particularly useful for monitoring reactions of this compound. The disappearance of the characteristic proton signals of the starting material and the appearance of new signals corresponding to the product can be integrated to determine the relative concentrations of each species in the reaction mixture. An internal standard can be added for quantitative analysis.
Quantitative Data Summary:
The following table illustrates how the relative integration of ¹H NMR signals can be used to quantify the progress of a reaction.
| Time (min) | Relative Integration (Starting Material) | Relative Integration (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 60 | 0.65 | 0.35 | 35 |
| 120 | 0.30 | 0.70 | 70 |
| 180 | 0.05 | 0.95 | 95 |
| 240 | < 0.01 | > 0.99 | > 99 |
Experimental Protocol: ¹H NMR Spectroscopic Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction.
-
Internal standard (optional, e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene).
-
-
Procedure:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material, this compound, to identify its characteristic proton signals.
-
Reaction Setup: Run the reaction in an NMR tube if possible (for in situ monitoring) or in a separate flask.
-
Sample Preparation (for flask reaction):
-
At various time points, withdraw a small aliquot from the reaction.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a deuterated solvent containing an internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to obtain quantitative data.
-
-
Data Analysis:
-
Calibrate the spectrum using the solvent peak or the internal standard.
-
Integrate a well-resolved signal for the starting material and a well-resolved signal for the product.
-
Calculate the percent conversion using the formula: % Conversion = [Integration(Product) / (Integration(Product) + Integration(Starting Material))] * 100.
-
-
Diagram: NMR Monitoring Logic
Caption: Logical flow for quantitative NMR analysis.
One-Pot Synthesis with 1,1'-Thiocarbonyldi-2(1H)-pyridone: A Versatile Tool for Sulfur-Containing Scaffolds
Introduction: 1,1'-Thiocarbonyldi-2(1H)-pyridone is a highly efficient thiocarbonylating agent employed in the one-pot synthesis of a variety of sulfur-containing organic compounds. Its utility shines in the preparation of isothiocyanates and N,N'-disubstituted thioureas from primary amines, offering a streamlined and effective alternative to traditional multi-step synthetic routes. This reagent is particularly valuable in the construction of heterocyclic compounds and bioactive molecules, where the introduction of a thiocarbonyl group is a key step. The one-pot nature of these reactions simplifies experimental procedures, reduces waste, and often leads to high yields of the desired products.
Application Note 1: One-Pot Synthesis of N,N'-Disubstituted Thioureas
The reaction of primary amines with this compound provides a direct and efficient route to N,N'-disubstituted thioureas. This one-pot, three-component reaction involves the in-situ formation of an isothiocyanate intermediate from the first amine, which is then trapped by a second amine to yield the final thiourea (B124793) product. This method is advantageous for its operational simplicity and mild reaction conditions.
Experimental Protocol:
A solution of a primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is treated with this compound (1.0 equivalent) at room temperature. The reaction mixture is stirred for a designated period to facilitate the formation of the isothiocyanate intermediate. Following this, a second primary amine (1.0 equivalent) is added to the reaction mixture, and stirring is continued until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired N,N'-disubstituted thiourea.
Quantitative Data:
| Entry | Amine 1 | Amine 2 | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzylamine | DCM | 4 | 85 |
| 2 | p-Toluidine | Cyclohexylamine | THF | 6 | 78 |
| 3 | Benzylamine | n-Butylamine | DCM | 3 | 92 |
Reaction Workflow for N,N'-Disubstituted Thiourea Synthesis
Caption: One-pot synthesis of N,N'-disubstituted thioureas.
Application Note 2: One-Pot Conversion of Primary Amines to Isothiocyanates
This compound serves as an excellent thiocarbonyl transfer agent for the one-pot conversion of primary amines to isothiocyanates. This reaction proceeds under mild conditions and provides a valuable alternative to the use of hazardous reagents like thiophosgene. The 2(1H)-pyridone byproduct is easily removed during workup.
Experimental Protocol:
To a stirred solution of a primary amine (1.0 equivalent) in a suitable solvent (e.g., DCM), this compound (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the pure isothiocyanate.
Quantitative Data:
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 2 | 95 |
| 2 | Aniline | DCM | 3 | 88 |
| 3 | Cyclohexylamine | DCM | 2.5 | 91 |
Workflow for Isothiocyanate Synthesis
Caption: One-pot conversion of primary amines to isothiocyanates.
Application Note 3: Multicomponent Synthesis of 2-Thioxo-1,2,3,4-tetrahydropyrimidines
In a multicomponent approach, this compound can be utilized for the one-pot synthesis of 2-thioxo-1,2,3,4-tetrahydropyrimidines. This reaction involves the condensation of an amine, this compound, and an α,β-unsaturated ketone. This strategy allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials.
Experimental Protocol:
A mixture of the primary amine (1.0 equivalent), this compound (1.0 equivalent), and the α,β-unsaturated ketone (1.0 equivalent) in a suitable solvent such as ethanol (B145695) is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 2-thioxo-1,2,3,4-tetrahydropyrimidine derivative.
Quantitative Data:
| Entry | Amine | α,β-Unsaturated Ketone | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Chalcone | Ethanol | 8 | 75 |
| 2 | Benzylamine | Benzylideneacetone | Ethanol | 10 | 68 |
| 3 | p-Methoxyaniline | 4-Chlorochalcone | Ethanol | 8 | 82 |
Signaling Pathway for Multicomponent Synthesis
Caption: Multicomponent synthesis of 2-thioxo-tetrahydropyrimidines.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,1'-Thiocarbonyldi-2(1H)-pyridone
Welcome to the technical support center for 1,1'-Thiocarbonyldi-2(1H)-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a thiocarbonylating reagent used in organic synthesis. Its primary applications include the preparation of thio-analogs of thioureas, sulforaphane, and 2-furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one.[1][2] It serves as a crucial building block in the synthesis of various heterocyclic compounds and has potential applications in pharmaceuticals, agriculture, and material science.
Q2: What are the key advantages of using this compound compared to other thionating agents?
While direct quantitative comparisons are limited in the literature, this compound is part of a family of thiocarbonyl transfer reagents that offer alternatives to harsher reagents like Lawesson's reagent or phosphorus pentasulfide. Thionating agents are chosen based on factors like substrate scope, reaction conditions, yield, and ease of purification. Reagents like this compound are often favored for their milder reaction conditions and improved solubility in organic solvents.
Q3: How should this compound be stored?
This compound should be stored in an inert atmosphere, in a freezer under -20°C to ensure its stability. It is sensitive to moisture and air.
Q4: What are the main safety precautions to consider when working with this compound?
This compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn.[1] Work should be conducted in a well-ventilated area.
Troubleshooting Guides
Synthesis of Thioureas and Thioamides
This guide addresses common issues encountered during the synthesis of thioureas and thioamides using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. - Temperature: Gently heat the reaction mixture. For many thionation reactions, refluxing in a suitable solvent like toluene (B28343) (around 110°C) is effective. |
| Decomposition of the reagent or product. | - Temperature Control: Avoid excessive heating, as some thiocarbonyl compounds can be thermally unstable. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric oxygen and moisture. | |
| Formation of multiple byproducts | Side reactions of the thiocarbonyl group. | - Stoichiometry: Use a slight excess of the amine or amide substrate to ensure the complete consumption of the more reactive this compound. - Purification: Optimize the purification method. Silica (B1680970) gel column chromatography is often effective for separating the desired product from byproducts. |
| Difficulty in product isolation | Solubility issues. | - Solvent Selection: Choose an appropriate solvent for extraction and purification based on the polarity of the product. - Work-up Procedure: After the reaction, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography. |
Barton-McCombie Deoxygenation
This guide focuses on troubleshooting the Barton-McCombie deoxygenation, a radical-mediated reaction where an alcohol is converted to a thiocarbonyl derivative, which is then reduced. This compound can be used to form the necessary thiocarbonyl intermediate.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of deoxygenated product | Inefficient radical chain reaction. | - Initiator Concentration: Ensure an adequate amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is used. - Hydrogen Source: Use a reliable hydrogen atom donor like tributyltin hydride (Bu₃SnH). Be aware of its toxicity and the difficulty in removing tin byproducts. Consider alternative, less toxic hydrogen sources. |
| Incomplete formation of the thiocarbonyl intermediate. | - Reaction Conditions for Intermediate Formation: Ensure the complete conversion of the alcohol to the thiocarbonyl derivative before proceeding with the reduction step. This may require optimizing the reaction time and temperature for the first step. | |
| Formation of rearranged products | Carbocation intermediates. | The Barton-McCombie reaction is advantageous as it proceeds via radical intermediates, which are less prone to rearrangement than carbocations. If rearrangements are observed, it may indicate an alternative reaction pathway is occurring. Re-evaluate the reaction conditions to favor the radical mechanism. |
| Difficult removal of tin byproducts | Use of tributyltin hydride. | - Purification: Tin byproducts can often be removed by treatment with aqueous KF, which precipitates insoluble tin fluorides. - Alternative Reagents: Explore the use of alternative, tin-free hydrogen donors. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isothiocyanates from Primary Amines
This protocol describes a general method for the conversion of primary amines to isothiocyanates using a thiocarbonylating agent like 1,1'-thiocarbonyldiimidazole (B131065), which is analogous in function to this compound.
Materials:
-
Primary amine (1.0 equiv.)
-
This compound (or analogous reagent like 1,1'-thiocarbonyldiimidazole, 1.2 equiv.)
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Dichloromethane (B109758) (CH₂Cl₂)
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Water
Procedure:
-
In a round-bottom flask, dissolve the primary amine (5.0 mmol) in dichloromethane (15 mL).
-
Add this compound (6.0 mmol) to the solution in one portion at room temperature.
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Stir the reaction mixture for 1 hour.
-
After 1 hour, add water to the reaction mixture.
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Separate the organic and aqueous layers.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired isothiocyanate.[3]
Yield Data (Illustrative examples with an analogous reagent):
| Starting Amine | Product | Yield |
|---|---|---|
| 2-(1H-indol-3-yl)ethan-1-amine | 3-(2-Isothiocyanatoethyl)-1H-indole | 82% |
| [1,1'-biphenyl]-4-ylmethanamine | 4-(isothiocyanatomethyl)-1,1'-biphenyl | 63% |
Yields are based on a similar protocol using 1,1'-thiocarbonyldiimidazole and may vary with this compound and the specific substrate.[3]
Protocol 2: General Procedure for Thioamide Synthesis from Amides
This protocol outlines a general method for the thionation of amides using a thionating agent. While the following protocol specifies Lawesson's Reagent, the principles can be adapted for this compound, though optimization of reaction conditions may be necessary.
Materials:
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Amide (1.0 mmol)
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Thionating agent (e.g., this compound or Lawesson's Reagent, 0.5 equiv. for LR)
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Anhydrous solvent (e.g., toluene, THF)
Procedure:
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In a flame-dried flask under an inert atmosphere, dissolve the amide (1.0 mmol) in the anhydrous solvent.
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Add the thionating agent.
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Heat the reaction mixture to reflux (for toluene, this is approximately 110°C).
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Monitor the reaction progress by TLC until the starting amide is consumed.
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Allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for Isothiocyanate Synthesis.
Caption: Barton-McCombie Deoxygenation Pathway.
References
common side reactions with 1,1'-Thiocarbonyldi-2(1H)-pyridone
Welcome to the technical support center for 1,1'-Thiocarbonyldi-2(1H)-pyridone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile thiocarbonyl transfer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a highly efficient thiocarbonyl transfer reagent. Its principal application is in the conversion of primary amines to isothiocyanates under mild and neutral conditions.[1] Isothiocyanates are valuable intermediates in the synthesis of a wide range of nitrogen- and sulfur-containing compounds, including thioureas, which have applications in pharmaceuticals and materials science.[1]
Q2: How does the reactivity of this compound compare to other thiocarbonylating agents?
A2: Compared to traditional reagents like thiophosgene (B130339) or Lawesson's reagent, this compound offers the significant advantage of reacting under mild and neutral conditions. This makes it suitable for substrates with sensitive functional groups that are incompatible with the harsh acidic or basic conditions required by other reagents. The reaction proceeds through a tetrahedral intermediate, and the pyridone rings are excellent leaving groups that depart as water-soluble 2-pyridone, simplifying product purification.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in an inert atmosphere, away from moisture and oxygen. For long-term storage, it is recommended to keep it in a freezer under -20°C. Stock solutions in dimethyl sulfoxide (B87167) (DMSO) can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Product
Low yields can result from several factors, including suboptimal reaction conditions, side reactions, or degradation of the reagent.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction efficiency. For the formation of isothiocyanates, dimethylformamide (DMF) has been shown to provide better yields compared to dichloromethane (B109758) (DCM) for certain substrates, likely due to improved solubility of the reactants.[1] Experiment with different anhydrous solvents to find the optimal one for your specific substrate. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the reactants is correct. For the synthesis of isothiocyanates from primary amines, using stoichiometric amounts of the amine and this compound is a good starting point. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If the reaction is stalling, a slight increase in temperature or extended reaction time may be necessary. However, be cautious of potential thermal degradation of the product or reagent. |
| Degradation of the Reagent | This compound is sensitive to moisture. Ensure that the reagent is handled under anhydrous conditions and that all solvents and glassware are properly dried. |
Issue 2: Formation of Unexpected Side Products
The formation of side products is a common issue and can often be mitigated by adjusting the reaction conditions.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Prevention and Mitigation |
| Thiocarbonyl Cleavage | In the presence of excessive base (pH > 11), the thiocarbonyl group can be cleaved to form carbonyl sulfide, which reduces the overall yield of the desired product. | Maintain the reaction under neutral or mildly basic conditions (pH 8-9.5 for nucleophilic substitution). Avoid the use of strong bases. |
| Reaction with Alcohols and Thiols | While the reagent reacts with alcohols and thiols to form thionocarbonates and dithiocarbonates respectively, these reactions often result in lower yields compared to reactions with amines.[2] This is due to the lower nucleophilicity of alcohols and thiols compared to amines. | To improve yields, consider using a slight excess of the alcohol or thiol, or explore the use of a non-nucleophilic base to activate the nucleophile. |
| Double Addition (in Thiourea (B124793) Synthesis) | When synthesizing unsymmetrical thioureas, if the intermediate isothiocyanate is not isolated, it can react with the starting primary amine, leading to the formation of a symmetrical thiourea as a byproduct. | For the synthesis of unsymmetrical thioureas, a two-step approach is recommended. First, convert the primary amine to the corresponding isothiocyanate using this compound, isolate the isothiocyanate, and then react it with the second amine.[1] |
Experimental Protocols & Data
General Protocol for the Synthesis of Isothiocyanates from Primary Amines
This protocol provides a general procedure for the conversion of a primary amine to an isothiocyanate using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a flame-dried flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.
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Add a stoichiometric amount of this compound to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[2]
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Upon completion, the reaction mixture can often be used directly in the next step. Alternatively, to isolate the isothiocyanate, the solvent can be removed under reduced pressure. The byproduct, 2-pyridone, is water-soluble and can be removed by an aqueous workup.[2]
Yield Data for Isothiocyanate Formation:
The following table summarizes the isolated yields for the reaction of various primary amines with this compound.
| Entry | Nucleophile | Solvent | Time (min) | Isolated Yield (%) |
| 1 | Cyclohexylamine | Chlorobenzene | 30 | 96 |
| 2 | Benzylamine | Toluene | 25 | 93 |
| 3 | 4-Aminobenzoic acid | Chlorobenzene | 40 | 90 |
| 4 | 5-Azidopentylamine | Chlorobenzene | 60 | 55 |
| 5 | N-Acetyl-L-lysine | Dimethylformamide | 45 | 82 |
Data sourced from Smolecule[2]
Visual Guides
Reaction Workflow: Synthesis of Unsymmetrical Thioureas
The following diagram illustrates the recommended two-step workflow for synthesizing unsymmetrical thioureas to avoid the formation of symmetrical byproducts.
Signaling Pathway: General Nucleophilic Attack
This diagram illustrates the general mechanism of nucleophilic attack on this compound, leading to the formation of a tetrahedral intermediate and subsequent product formation with the release of 2-pyridone.
References
Technical Support Center: Purification of Products from 1,1'-Thiocarbonyldi-2(1H)-pyridone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1,1'-Thiocarbonyldi-2(1H)-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound?
A1: The primary byproduct is 2-pyridone, which is formed as a leaving group during the reaction.[1] Fortunately, 2-pyridone is highly soluble in water, which greatly simplifies its removal during aqueous work-ups.[1] Unreacted starting material, this compound, may also be present if the reaction has not gone to completion.
Q2: My crude product is a yellow-orange oil/solid. Is this normal?
A2: Yes, this is common. This compound itself is a light yellow to brown powder or crystalline solid.[1] Products derived from it, such as thioureas, thioamides, and thioesters, often retain some color. The color can also be indicative of impurities, so chromatographic or recrystallization purification is recommended to obtain a pure, often paler yellow or off-white, product.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A common issue is the visualization of the starting material and product, as they may not all be UV-active.
Q4: What are the best general methods for purifying products from these reactions?
A4: The most common and effective purification methods are flash column chromatography and recrystallization. The choice between these methods depends on the physical state (solid or oil) and purity of your crude product. A combination of both, starting with a chromatographic separation followed by recrystallization of the product-containing fractions, often yields the best results.
Q5: The 2-pyridone byproduct seems to be contaminating my product even after extraction. What should I do?
A5: While 2-pyridone is water-soluble, it can sometimes be carried through in the organic layer, especially if the volume of the aqueous wash is insufficient or if emulsions form. To address this, increase the number of aqueous washes (e.g., 3-4 times with deionized water or a mild brine solution). If the problem persists, a mild acidic wash (e.g., 1% HCl) can be employed, as 2-pyridone has a basic nitrogen atom that can be protonated to enhance its aqueous solubility. However, ensure your desired product is stable to acidic conditions.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for your product. - Use a larger column or reduce the amount of crude material loaded. - Ensure proper column packing. Dry loading the sample adsorbed onto silica (B1680970) gel can sometimes improve resolution. |
| Product is not eluting from the column | - Solvent system is too non-polar. | - Gradually increase the polarity of the eluent (gradient elution). |
| Streaking of spots on TLC of column fractions | - Compound is acidic or basic. - Compound is degrading on silica gel. | - For basic compounds (e.g., amines), add a small amount of triethylamine (B128534) (~0.5-1%) to the eluent. - For acidic compounds, a small amount of acetic acid or formic acid can be added, but be mindful of product stability. - Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. |
| Difficulty visualizing spots on TLC | - Compound is not UV-active. | - Use a variety of TLC visualization stains. Potassium permanganate (B83412) or iodine stains are often effective for thiocarbonyl compounds.[2][3][4][5] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Add a small amount of additional solvent to the hot solution before cooling. - Try a different solvent system. |
| No crystals form upon cooling | - The solution is not saturated. - The product is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution and then cool again. - Try a different solvent in which the product is less soluble at room temperature. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. |
| Low recovery of purified product | - Product has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the solution in an ice bath or refrigerator to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Collect a second crop of crystals by concentrating the mother liquor. |
| Colored impurities remain in the crystals | - Impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be cautious as charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
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If the reaction was run in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).
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Transfer the solution to a separatory funnel and wash with deionized water (3 x volume of the organic layer). This will remove the bulk of the 2-pyridone byproduct.
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For products with basic functionalities, a wash with a saturated aqueous solution of sodium bicarbonate can be performed to remove any acidic impurities.
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Wash the organic layer with brine to remove any remaining water.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
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Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like DCM. Pipette the solution directly onto the top of the silica gel. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.
-
Elution: Carefully add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Typical Solvent Systems for Flash Chromatography:
| Product Type | Example Solvent System (Hexane/Ethyl Acetate) |
| Thioureas | 9:1 to 1:1 gradient |
| Thioamides | 4:1 to 1:2 gradient |
| Thioesters | 19:1 to 4:1 gradient |
Protocol 3: Recrystallization
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Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the product when hot but not at room temperature. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, or a mixture of these.[6]
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Isothiocyanate Synthesis with 1,1'-Thiocarbonyldi-2(1H)-pyridone
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP) for the synthesis of isothiocyanates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (TDP) for isothiocyanate synthesis?
A1: TDP offers several key advantages, making it a favorable reagent for converting primary amines to isothiocyanates. The reactions are conducted under mild and neutral conditions, which is particularly beneficial for substrates sensitive to harsh acids or bases.[1] The central thiocarbonyl group of TDP is highly electrophilic and reactive towards nucleophiles.[1] Upon reaction, TDP releases 2-hydroxypyridine (B17775), a stable and weakly basic leaving group that typically does not interfere with the reaction, simplifying purification.[1][2]
Q2: What is the general reaction mechanism for the synthesis of isothiocyanates using TDP?
A2: The reaction proceeds through a well-understood nucleophilic addition-elimination pathway. First, the primary amine acts as a nucleophile and attacks the electrophilic carbon atom of the thiocarbonyl group in TDP. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a stable 2-hydroxypyridine leaving group and the formation of a pyridyl-thiourea intermediate, which then yields the final isothiocyanate product.[1]
Q3: How should I store this compound?
A3: For short-term storage, it is recommended to keep TDP at -20°C in dimethyl sulfoxide (B87167) (DMSO), which should maintain its stability for up to one month. For long-term storage, maintaining the TDP solution in DMSO at -80°C can preserve it for up to six months.[2]
Troubleshooting Guide
Low Yield
Q4: My isothiocyanate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A4: Low yields can arise from several factors. Here are some common issues and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine is still present, consider extending the reaction time. Reactions are often stirred for 6 to 24 hours at room temperature.[1]
-
Sub-optimal Stoichiometry: Ensure the correct stoichiometry is being used. Using a slight excess of TDP (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1]
-
Moisture in the Reaction: TDP can react with water, leading to hydrolysis and reduced efficiency. Always use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor Solubility: If your starting amine has poor solubility in the chosen solvent, the reaction rate will be slow. Consider switching to a more polar solvent like dimethylformamide (DMF) or acetonitrile, especially if precipitation is observed.[1]
-
Issues with Electron-Deficient Amines: Electron-deficient anilines and other weakly nucleophilic amines are known to be challenging substrates.[3][4] To improve yields with these substrates, consider increasing the reaction temperature or using a co-solvent like DMF to enhance solubility and reaction rates.[4][5]
Byproduct Formation
Q5: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?
A5: The most common byproduct is the corresponding symmetrical thiourea (B124793), which can form if the newly generated isothiocyanate reacts with the unreacted starting amine.
-
Minimizing Thiourea Formation: To reduce thiourea formation, ensure a slight excess of TDP is used to fully convert the primary amine. Adding the amine dropwise to the solution of TDP can also help to maintain a low concentration of the amine, thereby minimizing the side reaction.
-
Removal of 2-Hydroxypyridine: The 2-hydroxypyridine byproduct is water-soluble, which generally simplifies its removal during aqueous workup.[2] However, for sensitive applications, purification by silica (B1680970) gel chromatography may be necessary to completely remove any residual pyridone byproducts.[1]
Data Summary
| Amine Substrate | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Cyclohexylamine | Chlorobenzene | 0.5 | 96 | [2] |
| Benzylamine | Toluene | 0.42 | 93 | [2] |
| 4-Aminobenzoic acid | Chlorobenzene | 0.67 | 90 | [2] |
| 5-Azidopentylamine | Chlorobenzene | 1 | 55 | [2] |
| N-Acetyl-L-lysine | Dimethylformamide | 0.75 | 82 | [2] |
| 6-Aminophenalenone | Dichloromethane | 16 | 75 | [1] |
Experimental Protocols
General Procedure for the Synthesis of Isothiocyanates using this compound:
-
To a solution of the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, chloroform, or THF) under an inert atmosphere, add this compound (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting amine is completely consumed (typically 6-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to afford the pure isothiocyanate.
Visualizations
References
managing temperature sensitivity of 1,1'-Thiocarbonyldi-2(1H)-pyridone
Welcome to the technical support center for 1,1'-Thiocarbonyldi-2(1H)-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this temperature-sensitive reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound, with a focus on problems arising from its temperature and air sensitivity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: The compound is sensitive to heat and may have decomposed due to improper storage or high reaction temperatures. It is also sensitive to air and moisture.[1] | - Verify Storage Conditions: Ensure the reagent has been consistently stored at the recommended temperature (typically below 15°C, with some suppliers recommending as low as -20°C) in a dark, inert atmosphere. - Optimize Reaction Temperature: If the reaction protocol allows, consider running the reaction at a lower temperature. Monitor the reaction progress closely. - Use Anhydrous and Degassed Solvents: The presence of water or oxygen can lead to reagent degradation. Utilize freshly dried and degassed solvents for your reaction. |
| Inactive Reagent: The reagent may have degraded over time, even with proper storage. | - Perform a Quality Check: If possible, analyze the reagent using techniques like NMR or IR spectroscopy to confirm its integrity. Characteristic IR peaks include the C=S stretch (1000-1200 cm⁻¹) and the pyridone C=O stretch (1650-1700 cm⁻¹). - Use a Fresh Batch: If in doubt, use a new, unopened container of the reagent. | |
| Formation of Unidentified Side Products | Thermal Decomposition: Heating the reaction mixture too high or for too long can lead to the thermal conversion of this compound into various byproducts. Similar thiocarbonyl compounds show thermal conversion between 100-130°C.[1] | - Precise Temperature Control: Use a reliable heating mantle with a temperature controller and an internal thermometer to accurately monitor the reaction temperature. - Minimize Reaction Time: Monitor the reaction progress by TLC or other appropriate methods and stop the reaction as soon as the starting material is consumed. |
| Reaction with Atmospheric Components: Exposure to air and moisture can lead to the formation of undesired side products. The compound is classified as air-sensitive.[1] | - Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon using Schlenk line techniques. - Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use. | |
| Inconsistent Reaction Results | Variable Reagent Quality: The purity of this compound can vary between batches and suppliers, which can affect reaction outcomes. Melting points can range from 156°C to 166°C depending on purity.[1] | - Standardize Reagent Source: If possible, use the reagent from the same supplier and lot number for a series of experiments. - Note Purity: Always record the purity of the reagent as stated on the certificate of analysis. |
| Fluctuations in Reaction Temperature: Even minor temperature variations can impact the rate and outcome of reactions involving sensitive reagents. | - Consistent Heating and Cooling: Use a well-calibrated and stable heating/cooling system. For exothermic reactions, ensure adequate heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperatures are typically below 15°C, with some suppliers suggesting storage in a freezer at under -20°C.
Q2: My this compound has changed color from light yellow to brown. Can I still use it?
A2: A significant color change may indicate decomposition. While a slight darkening might not always signify a complete loss of reactivity, it is advisable to test the material on a small scale or perform an analytical check (e.g., melting point, spectroscopy) to assess its purity before committing to a large-scale reaction. The compound is typically a light yellow to brown powder or crystalline solid.[1]
Q3: What solvents are compatible with this compound?
A3: The compound has limited water solubility but is soluble in various organic solvents.[1] It is commonly used in solvents like dichloromethane (B109758) and can also be dissolved in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Always use anhydrous solvents to avoid hydrolysis of this moisture-sensitive compound.
Q4: At what temperature does this compound start to decompose?
A4: While a specific decomposition point is not always provided, thermal decomposition studies indicate that it begins to show signs of thermal transformation at moderate heating temperatures.[1] Similar thiocarbonyl compounds start to exhibit thermal conversion in the range of 100-130°C.[1] It is also suggested that the compound may decompose before reaching its predicted boiling point.[1]
Q5: Are there any chemicals that are incompatible with this compound?
A5: Yes, it should not be used with strong oxidizing agents or acid chlorides.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂S | [1] |
| Molecular Weight | 232.26 g/mol | [1] |
| Melting Point | 156-166 °C (depending on purity) | [1] |
| Appearance | Light yellow to brown powder or crystalline solid | [1] |
| Storage Temperature | < 15°C (some sources recommend < -20°C) | [1] |
| Thermal Conversion Range (Similar Compounds) | 100-130 °C | [1] |
Experimental Protocols
General Protocol for the Synthesis of Thio-analogs of Thioureas
This protocol is a general guideline for the synthesis of N,N'-disubstituted thioureas using this compound.
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1 equivalent) to a round-bottom flask containing a magnetic stir bar and anhydrous DCM.
-
Addition of Amine: Dissolve the amine (2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of this compound at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the desired thiourea (B124793) derivative.
Visualizations
Caption: Experimental workflow for thiourea synthesis.
Caption: Troubleshooting logic for low product yield.
References
preventing byproduct formation in thiourea synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during thiourea (B124793) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The three most common and versatile methods for synthesizing N,N'-disubstituted thioureas are:
-
Reaction of an Isothiocyanate with a Primary or Secondary Amine: This is a widely used and generally high-yielding method due to its efficiency and simplicity.[1][2]
-
Thionation of Urea (B33335) using Lawesson's Reagent: This method involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[1]
Q2: What are the common byproducts I should be aware of during thiourea synthesis?
Common byproducts depend on the synthetic route chosen:
-
Symmetrical Thioureas: In the synthesis of unsymmetrical thioureas, the in-situ generated isothiocyanate can react with the starting amine, leading to the formation of a symmetrical byproduct.[1]
-
Dithiocarbamate (B8719985) Salts: In reactions involving carbon disulfide, dithiocarbamate salts are expected intermediates. However, their incomplete conversion can result in impurities.[4]
-
N-Acylureas: This byproduct can arise from the rearrangement of an O-acylisourea intermediate, particularly when using carbodiimide (B86325) coupling agents.[1]
-
Thiophosphorus Ylides and Phosphorus-containing Byproducts: These are common impurities when using Lawesson's reagent for the thionation of ureas.[4]
-
Hydrolysis Products: The presence of water, especially under acidic or basic conditions with heating, can lead to the hydrolysis of the thiourea product.[1]
Q3: How can I minimize the formation of symmetrical thiourea in an unsymmetrical synthesis?
To minimize the formation of symmetrical thiourea, a two-step, one-pot approach is recommended. In this method, the isothiocyanate is formed first from one amine and carbon disulfide. Only after the complete formation of the isothiocyanate should the second, different amine be added to the reaction mixture.[1] Careful control of stoichiometry is also crucial.[1]
Troubleshooting Guides
Issue 1: Low Yield of Thiourea
Q: I am observing a low yield in my thiourea synthesis. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in thiourea synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Low Amine Nucleophilicity (e.g., with electron-withdrawing groups) | Add a non-nucleophilic base, such as triethylamine, to activate the amine.[1] For particularly poor nucleophiles like 4-nitroaniline, consider a more reactive sulfur source like thiophosgene.[5] | Enhanced reaction rate and higher yield.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant. | Drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. For some syntheses, refluxing in water may provide better results than at room temperature or in ethanol (B145695).[5] | Identification of optimal reaction parameters for improved yield. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low thiourea yield.
Issue 2: Byproduct Formation
Q: I am observing significant byproduct formation in my reaction. How can I identify and minimize it?
Byproduct formation is a common challenge. The following table details common byproducts and strategies for their mitigation.
| Byproduct | Typical Cause | Mitigation Strategy |
| Symmetrical Thiourea | In unsymmetrical synthesis, the reaction of the in-situ generated isothiocyanate with the starting amine.[1] | Use a two-step, one-pot method where the isothiocyanate is formed completely before adding the second amine.[1] |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents.[1] | Ensure reactants are free of carboxylic acid contaminants.[1] |
| Phosphorus-containing byproducts | Use of Lawesson's reagent for thionation.[1] | A workup procedure involving treatment with ethanol or ethylene (B1197577) glycol can decompose these byproducts into more easily separable compounds.[1] |
| Hydrolysis of Thiourea | Presence of water, especially under acidic or basic conditions and heat.[1] | Ensure anhydrous reaction conditions and perform workup at a low temperature.[1] |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing byproduct formation. The following tables provide a summary of reaction conditions from various studies.
Table 1: Synthesis of Thiourea from Urea and Lawesson's Reagent [6][7]
| Reaction Time (h) | Reaction Temperature (°C) | Mass Ratio (Lawesson's Reagent:Urea) | Average Yield (%) |
| 3.5 | 75 | 2:1 | 62.37 |
Table 2: Comparison of Thiourea Synthesis Methods
| Synthesis Method | Starting Materials | Temperature (°C) | Time | Solvent | Typical Yield (%) |
| Isothiocyanate + Amine | Isothiocyanate, Amine | Room Temperature - Reflux | Minutes to Hours | DCM, THF, Acetonitrile | High (often >90%)[8][9] |
| Amine + Carbon Disulfide | Amine, Carbon Disulfide | 70 | 1 h | DMSO | 89[10] |
| Urea + Lawesson's Reagent | Urea, Lawesson's Reagent | 75 | 3.5 h | Tetrahydrofuran (B95107) | 62.37[6][7] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine[1][8]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. Note that the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating can be applied if the reaction is slow.
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica (B1680970) gel.
Experimental Workflow: Isothiocyanate Method
Caption: General workflow for thiourea synthesis from an isothiocyanate and an amine.
Protocol 2: Synthesis of Unsymmetrical Thiourea from Two Amines and Carbon Disulfide[10]
-
Reaction Setup: In a 5 mL glass tube, add the first amine (0.2 mmol), carbon disulfide (0.24 mmol), and the second amine (0.24 mmol) to DMSO (2 mL).
-
Reaction: Stir the mixture at 70 °C for 1-12 hours.
-
Workup: After the reaction is complete, add water and ethyl acetate (B1210297) to the mixture. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Synthesis of Thiourea from Urea and Lawesson's Reagent[6][7]
-
Reaction Setup: To 40 mL of tetrahydrofuran in a round-bottom flask, add Lawesson's reagent (2 g, 0.005 mol) and urea (1 g, 0.017 mol) under a nitrogen atmosphere.
-
Reaction: Heat the resulting solution in a water bath at 75 °C for 3.5 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the tetrahydrofuran by distillation.
-
Purification: The crude product, containing thiourea, byproducts, and excess urea, can be purified by dissolving it in n-butanol and filtering to remove insoluble impurities.[7] Further purification can be achieved by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
- 10. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
effect of solvent on 1,1'-Thiocarbonyldi-2(1H)-pyridone reactivity
Welcome to the technical support center for 1,1'-Thiocarbonyldi-2(1H)-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a thiocarbonylating agent used in organic synthesis. Its primary application is in the preparation of thioureas, thioamides, and other thiocarbonyl derivatives from amines, amides, and other nucleophiles. It serves as a safer alternative to highly toxic reagents like thiophosgene.
Q2: What are the key reactivity features of this compound?
The reactivity of this compound is centered around the electrophilic nature of the thiocarbonyl carbon atom. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles. The 2(1H)-pyridone moieties are excellent leaving groups, which facilitates the reaction progress.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in many common organic solvents. It is readily soluble in polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). It has limited solubility in non-polar solvents and is poorly soluble in water.
Q4: How does solvent choice impact the reactivity of this compound?
Solvent polarity plays a crucial role in the reactivity of this compound. Polar aprotic solvents are generally preferred as they can solvate the charged intermediates formed during the nucleophilic attack, thereby stabilizing the transition state and accelerating the reaction rate. Protic solvents can hydrogen bond with the nucleophile, potentially reducing its nucleophilicity and slowing down the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Insufficient Nucleophilicity of the Substrate: The nucleophile may not be strong enough to efficiently attack the thiocarbonyl carbon.
-
Decomposition of the Reagent: this compound can be sensitive to moisture and prolonged exposure to air.
-
Inappropriate Solvent: The solvent may be hindering the reaction by deactivating the nucleophile (e.g., protic solvents) or by not adequately solvating the reaction intermediates.
Solutions:
-
Improve Solubility: Choose a solvent in which all reactants are fully soluble. Gentle heating may be employed, but monitor for potential decomposition of the reagent.
-
Enhance Nucleophilicity: If using a weak nucleophile, consider the addition of a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity.
-
Ensure Reagent Quality: Use freshly opened or properly stored this compound. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Solvent Optimization: Switch to a polar aprotic solvent like THF, DCM, or DMF. If the reaction is still sluggish, consider a more polar solvent like DMSO.
Issue 2: Formation of Side Products
Possible Causes:
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of unwanted byproducts.
-
Over-reaction or Multiple Additions: If the substrate has multiple nucleophilic sites, reaction at undesired positions can occur.
-
Decomposition Products: At elevated temperatures, this compound or the product may decompose.
Solutions:
-
Use Non-Reactive Solvents: Employ aprotic, non-nucleophilic solvents.
-
Use of Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to block the more reactive sites and ensure selectivity.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition. Room temperature is often sufficient for many reactions.
Data Presentation
The following table summarizes the illustrative effect of different solvents on the yield of a model reaction: the formation of a thiourea (B124793) from a primary amine and this compound. Please note that these are representative values and actual yields may vary depending on the specific substrates and reaction conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Reaction Time (h) | Illustrative Yield (%) |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 2-4 | 90-95 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 3-6 | 85-90 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 1-3 | 92-97 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1-2 | 95-99 |
| Toluene | Non-polar | 2.4 | 12-24 | 40-60 |
| Methanol (MeOH) | Polar Protic | 32.7 | 8-16 | 50-70 |
| Water | Polar Protic | 80.1 | >24 | <10 |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea using this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the amine (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., dichloromethane, 0.1 M concentration).
-
Reagent Addition: To the stirred solution of the amine at room temperature, add a solution of this compound (1.05 eq.) in the same solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). The by-product, 2(1H)-pyridone, is generally more polar and can be easily separated.
Mandatory Visualization
Caption: General experimental workflow for thiourea synthesis.
Caption: Simplified reaction mechanism for thiourea formation.
Technical Support Center: 1,1'-Thiocarbonyldi-2(1H)-pyridone Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions mediated by 1,1'-Thiocarbonyldi-2(1H)-pyridone. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a reaction involving this compound?
A1: The work-up for reactions utilizing this compound typically involves an initial aqueous quench to stop the reaction, followed by an extractive work-up to separate the desired product from water-soluble byproducts. The primary byproduct, 2-pyridone, is water-soluble, which simplifies its removal.[1] The organic layer is then washed, dried, and concentrated. Final purification is most commonly achieved through column chromatography.
Q2: How can I remove the 2-pyridone byproduct from my reaction mixture?
A2: The 2-pyridone byproduct is water-soluble and can be effectively removed by washing the organic layer with water or an aqueous solution.[1] For acidic or basic products, a pH-adjusted aqueous wash can improve the separation. Multiple washes are recommended to ensure complete removal.
Q3: What should I do if my product is also water-soluble?
A3: If your product exhibits significant water solubility, a standard extractive work-up may lead to product loss. In such cases, consider alternative purification methods like direct preparative chromatography of the crude reaction mixture.[2] Alternatively, you might explore liquid-liquid extraction with a more polar organic solvent or continuous extraction methods.
Q4: My reaction mixture formed an emulsion during the extractive work-up. How can I resolve this?
A4: Emulsion formation can be a common issue. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
If the emulsion persists, adding a small amount of a different organic solvent might help.
Q5: What are the common challenges during the chromatographic purification of products from these reactions?
A5: During flash chromatography, incomplete removal of the 2-pyridone byproduct can lead to co-elution with the desired product, especially if the product has a similar polarity. Ensuring thorough aqueous washes during the work-up is crucial. Additionally, some products may be sensitive to the acidic nature of silica (B1680970) gel. In such cases, using neutral or basic alumina, or treating the silica gel with a base like triethylamine, can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low product yield after work-up | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure completion before quenching. |
| Product is partially soluble in the aqueous layer. | Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with the organic solvent. | |
| Product degradation during work-up. | If the product is acid or base sensitive, use neutral water for washes and avoid acidic or basic quenching agents. | |
| Presence of 2-pyridone byproduct in the final product | Insufficient aqueous washing. | Increase the number and/or volume of aqueous washes during the extraction. |
| Co-elution during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina, C18). | |
| Difficulty in isolating the product by crystallization | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate solvent choice for crystallization. | Screen a variety of solvents or solvent mixtures to find suitable conditions for crystallization. |
Experimental Protocols
General Extractive Work-up Procedure:
-
Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding water, a saturated aqueous solution of ammonium (B1175870) chloride, or a dilute acid/base solution depending on the nature of the product.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[3]
-
Washing: Wash the organic layer sequentially with water and brine.[3] Repeat the water wash if significant amounts of 2-pyridone are suspected to be present.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: General workflow for the work-up and purification of this compound mediated reactions.
References
dealing with moisture sensitivity of 1,1'-Thiocarbonyldi-2(1H)-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-Thiocarbonyldi-2(1H)-pyridone, focusing on its moisture sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Your reaction yields are lower than expected or inconsistent between batches.
-
You observe the formation of unexpected by-products.
Possible Cause: Degradation of this compound due to exposure to moisture. The central thiocarbonyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommendations:
-
Visually Inspect the Reagent: A fresh, high-purity sample of this compound should be a light yellow to brown powder or crystalline solid.[1] If your reagent has changed in color (darker brown), has a clumpy appearance, or a noticeable sulfurous odor, it has likely degraded and should be discarded.
-
Verify Handling and Storage: This reagent is air-sensitive and requires protection from atmospheric moisture and oxygen.[1] Ensure you are using proper inert atmosphere techniques (e.g., a glovebox or Schlenk line) for all manipulations, including weighing and dispensing.
-
Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried and handled under an inert atmosphere.
Issue 2: Analytical Data Shows Impurities
Symptoms:
-
¹H NMR or IR spectra of your starting material or crude reaction mixture show unexpected peaks.
-
You suspect the presence of 2-pyridone, the hydrolysis by-product.
Possible Cause: The this compound has been partially or fully hydrolyzed by moisture.
Analytical Troubleshooting:
| Analytical Technique | This compound (Pure) | 2-Pyridone (Hydrolysis Product) |
| Appearance | Light yellow to brown powder/crystalline solid[1] | Off-white crystalline powder |
| ¹H NMR Spectroscopy | Aromatic protons typically appear in the region of 6.0-8.7 ppm.[1] | Distinct peaks for the pyridone ring protons. For example, in CD₃OD, peaks can be observed around 8.07, 7.98, 7.23, and 7.21 ppm.[2] |
| IR Spectroscopy | Characteristic C=S stretch around 1000-1200 cm⁻¹ and C=O stretch in the range of 1650-1700 cm⁻¹.[1] | A prominent C=O stretching band, for instance, at 1685.0 cm⁻¹ in chloroform (B151607) solution.[3] |
Recommendations:
-
Acquire Spectra of a Fresh Sample: If you suspect degradation, obtain ¹H NMR and IR spectra of a new, unopened bottle of this compound for comparison.
-
Compare with 2-Pyridone Spectra: Compare your experimental spectra with the known spectra of 2-pyridone to confirm its presence.
-
Purification: If hydrolysis has occurred, the resulting 2-pyridone is water-soluble, which can simplify its removal during aqueous work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and purity of the reagent, it should be stored under the following conditions:
| Parameter | Recommended Condition |
|---|---|
| Temperature | 2-8°C is recommended for long-term storage.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Light | Keep in a dark place, such as an amber glass bottle.[4] |
| Moisture | Store in a tightly sealed container in a dry environment, such as a desiccator. |
Q2: What are the visible signs of degradation?
A2: Drawing analogies from similar hygroscopic thiourea (B124793) compounds, the following signs may indicate degradation:
-
Color Change: A noticeable darkening from light yellow to brown.
-
Clumping: The powder may become clumpy or sticky due to moisture absorption.
-
Odor: An ammonia-like or sulfurous odor may be present.
Q3: Can I handle this reagent on the open bench?
A3: It is strongly advised not to handle this compound on an open bench due to its moisture sensitivity. All manipulations, including weighing and transfer, should be performed under an inert atmosphere.
Q4: What is the primary degradation product when exposed to moisture?
A4: The primary degradation product upon reaction with water is 2-pyridone, resulting from the hydrolysis of the thiocarbonyl linkage.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound in a Glovebox
Objective: To safely weigh and dispense the moisture-sensitive reagent without exposing it to atmospheric moisture.
Materials:
-
This compound in its original sealed container.
-
Spatula.
-
Weighing paper or a tared vial.
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Analytical balance (inside the glovebox).
-
Airtight container for the dispensed reagent.
Procedure:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Transfer into Glovebox: Introduce the sealed container of this compound, along with all necessary equipment (spatula, vials, etc.), into the glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber between vacuum and the inert glovebox atmosphere at least three times to remove atmospheric contaminants.
-
Acclimatization: Once inside the glovebox, allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing:
-
Place a weighing paper or an empty, open vial on the analytical balance and tare it.
-
Carefully open the main reagent container.
-
Using a clean, dry spatula, transfer the desired amount of the powder to the tared container.
-
Avoid creating dust.
-
Record the final mass.
-
-
Sealing:
-
Immediately and tightly seal the main reagent container.
-
Seal the vial containing the dispensed reagent.
-
-
Removal from Glovebox: Place the sealed vial with the dispensed reagent and any waste into the antechamber, seal the inner door, and then remove them from the outer door after bringing the antechamber to atmospheric pressure.
Protocol 2: Weighing by Difference for Hygroscopic Solids
Objective: To accurately determine the mass of a transferred hygroscopic solid. This method is useful if an analytical balance is not available inside the glovebox.
Materials:
-
Sealed container of this compound.
-
Spatula.
-
Reaction flask or receiving vessel.
-
Analytical balance (external).
Procedure:
-
Initial Weighing:
-
Tightly seal the container of this compound.
-
Accurately weigh the sealed container on an analytical balance and record the mass (Mass 1).
-
-
Transfer:
-
Perform the transfer of the reagent to the reaction vessel inside a glovebox or using a Schlenk line to maintain an inert atmosphere.
-
Quickly open the container, use a spatula to transfer an approximate amount of the solid to the reaction vessel, and immediately reseal the original container tightly.
-
-
Final Weighing:
-
Remove the sealed container from the inert atmosphere.
-
Wipe the exterior of the container to remove any fingerprints or residues.
-
Accurately reweigh the sealed container on the same analytical balance and record the new mass (Mass 2).
-
-
Calculation:
-
The mass of the transferred reagent is the difference between the initial and final masses: Mass Transferred = Mass 1 - Mass 2 .
-
References
Validation & Comparative
A Comparative Guide to Isothiocyanate Synthesis: 1,1'-Thiocarbonyldi-2(1H)-pyridone vs. Thiophosgene
For researchers, scientists, and drug development professionals engaged in the synthesis of isothiocyanates—crucial intermediates in medicinal chemistry and materials science—the choice of thiocarbonylating agent is a critical decision that balances efficiency, safety, and substrate scope. This guide provides an objective comparison of two prominent reagents: the traditional, highly reactive thiophosgene (B130339) and the milder alternative, 1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP).
At a Glance: Performance and Safety
The synthesis of isothiocyanates from primary amines is a fundamental transformation, with thiophosgene historically being the reagent of choice due to its high reactivity and broad applicability.[1] However, its extreme toxicity has driven the development of safer alternatives like TCDP.[2] This guide delves into the practical considerations of using each reagent, supported by experimental data.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for both reagents. It is important to note that yields are highly substrate-dependent, and the data presented here are representative examples compiled from various sources to illustrate the general performance of each reagent with different classes of primary amines.
| Feature | This compound | Thiophosgene |
| Reaction Conditions | Mild, neutral conditions, typically in CH₂Cl₂ at room temperature. | Often requires a base (e.g., triethylamine, NaHCO₃) and can be run in various solvents, including biphasic systems. |
| Reaction Time | Generally longer, ranging from a few hours to overnight (e.g., 4-24 hours). | Typically faster, often complete within 1-4 hours.[3] |
| Substrate Scope | Good for a range of amines, particularly those sensitive to harsh conditions. | Broad applicability to aliphatic and aromatic amines.[1] |
| Yields | Generally good to high yields. | Often provides high to excellent yields.[1] |
| Work-up | Simple filtration to remove the 2-hydroxypyridine (B17775) byproduct, followed by solvent evaporation. | Often requires aqueous work-up to remove base and salts, followed by extraction and purification.[3] |
| Safety | Considered a safer alternative, though it is an irritant and its synthesis involves thiophosgene.[4] | Extremely toxic, corrosive, and a lachrymator; requires stringent safety precautions and handling in a well-ventilated fume hood.[1] |
Table 1: Comparative Performance of TCDP and Thiophosgene in Isothiocyanate Synthesis
| Amine Substrate | Reagent | Yield (%) | Reference |
| 2-(4-Aminophenyl)ethan-1-ol | Thiophosgene | Not specified, but used for synthesis | [5] |
| 4-(1-Pyrrolidinyl)aniline | Thiophosgene | 83 | [3] |
| 4-(1-Piperidinyl)aniline | Thiophosgene | 34 | [3] |
| 4-(1-Morpholinyl)aniline | Thiophosgene | 39 | [3] |
| Representative Primary Amine | This compound | ~88 | [4] |
Table 2: Reported Yields for Isothiocyanate Synthesis
Experimental Protocols
Detailed methodologies for the synthesis of isothiocyanates using both reagents are provided below. These protocols are representative and may require optimization for specific substrates.
Synthesis of Isothiocyanates using this compound
This protocol is adapted from general procedures for the use of thiocarbonyl transfer reagents.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the primary amine in anhydrous dichloromethane.
-
To this solution, add this compound in one portion.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the byproduct, 2-hydroxypyridine, may precipitate and can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude isothiocyanate can be purified by column chromatography on silica (B1680970) gel.
Synthesis of Isothiocyanates using Thiophosgene
This protocol is a general method for the conversion of primary amines to isothiocyanates.[3]
Materials:
-
Primary amine hydrochloride (0.1 mole)
-
Thiophosgene (0.11 mole)
-
10% Sodium hydroxide (B78521) solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Thiophosgene is extremely toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment.
-
To a vigorously stirred mixture of thiophosgene in chloroform, add a solution of the primary amine hydrochloride in water.
-
Slowly add 10% sodium hydroxide solution in small portions until the mixture is neutral.
-
Continue vigorous stirring for approximately 1 hour.
-
Separate the chloroform layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the chloroform by distillation under reduced pressure.
-
The resulting crude isothiocyanate can be purified by vacuum distillation or recrystallization.
Safety and Handling Comparison
A critical factor in choosing between these two reagents is their safety profile.
| Hazard | This compound | Thiophosgene |
| Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6] | Extremely toxic by all routes of administration (inhalation, ingestion, skin contact).[1] Can be fatal if inhaled. |
| Handling | Handle with gloves, safety glasses, and a lab coat. Avoid breathing dust.[6] | Must be handled in a chemical fume hood with specialized personal protective equipment, including chemical resistant gloves and respiratory protection.[1] |
| Physical Properties | Solid | Reddish, fuming liquid with a sharp, unpleasant odor. |
| Storage | Store in a cool, dry, well-ventilated area. | Store in a tightly sealed container under an inert atmosphere, away from moisture and heat. |
Table 3: Safety and Handling Comparison
Reaction Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for isothiocyanate synthesis using both reagents.
Caption: Experimental workflow for isothiocyanate synthesis using thiophosgene.
Caption: Experimental workflow for isothiocyanate synthesis using TCDP.
Conclusion
The choice between this compound and thiophosgene for isothiocyanate synthesis represents a classic trade-off between reactivity and safety.
Thiophosgene remains a highly effective and versatile reagent for producing isothiocyanates from a wide range of primary amines, often in high yields and with short reaction times. However, its extreme toxicity necessitates stringent safety protocols and specialized handling, which may not be feasible in all laboratory settings.
This compound emerges as a valuable, safer alternative. While reaction times may be longer, it operates under mild, neutral conditions, making it suitable for sensitive substrates. The simpler work-up procedure is also an advantage. A significant consideration, however, is that the synthesis of TCDP itself involves the use of thiophosgene, which is an important factor in the overall "greenness" of the synthetic route.[4]
For researchers and drug development professionals, the decision will ultimately depend on the specific requirements of the synthesis, the sensitivity of the substrate, and the safety infrastructure of the laboratory. For many applications, particularly with sensitive molecules or where safety is a primary concern, TCDP offers a compelling and practical alternative to the traditional thiophosgene-based methods.
References
A Comparative Guide to 1,1'-Thiocarbonyldi-2(1H)-pyridone and Lawesson's Reagent in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of two sulfur-containing reagents: 1,1'-Thiocarbonyldi-2(1H)-pyridone and Lawesson's Reagent. While both are valuable in organic synthesis, they possess distinct reactivity profiles and are generally not interchangeable. This document aims to clarify their respective applications and provide experimental context to aid in methodological design.
Introduction to the Reagents
Lawesson's Reagent (LR) , or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a well-established and widely utilized thionating agent.[1][2] Its primary function is the conversion of carbonyl groups (C=O) into thiocarbonyl groups (C=S).[3] This transformation is a cornerstone in the synthesis of a vast array of sulfur-containing compounds, including thioamides, thioesters, and thioketones, which are often pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1][4]
This compound is a heterocyclic compound that serves as a thiocarbonyl transfer agent.[5] Unlike Lawesson's Reagent, it is not typically employed for the general thionation of ketones and esters. Instead, its reactivity is centered on the electrophilic nature of its thiocarbonyl carbon, which is susceptible to nucleophilic attack.[5] This reagent is particularly useful for the synthesis of thio-analogs of thioureas, isothiocyanates, and other heterocyclic structures.[6][7] The pyridone moieties in its structure act as excellent leaving groups, facilitating the transfer of the C=S group.[5]
Comparative Analysis: Reactivity and Applications
The primary distinction between these two reagents lies in their mode of action and substrate scope. Lawesson's Reagent is a robust thionating agent for a broad range of carbonyl compounds, whereas this compound is a more specialized reagent for thiocarbonyl group transfer to nucleophiles.
| Feature | Lawesson's Reagent | This compound |
| Primary Function | Thionation of carbonyls (C=O → C=S) | Thiocarbonyl group transfer to nucleophiles |
| Typical Substrates | Ketones, esters, amides, lactones, lactams, quinones[3] | Amines, alcohols[5] |
| Primary Products | Thioketones, thioesters, thioamides, thiolactones, thiolactams | Thio-analogs of thioureas, isothiocyanates, thionocarbonates |
| Byproducts | Phosphorus-oxygen containing compounds | 2-Hydroxypyridine |
| Reactivity Order | Hydroxyl > Amide > Ketone > Ester[8] | Highly reactive towards nucleophiles |
| Stability | Unstable in solution above 110 °C[2][8] | Thermally stable under ambient storage conditions, but air-sensitive[5] |
| Handling | Strong, unpleasant odor; handle in a fume hood[8] | Light yellow to brown powder, soluble in organic solvents[5] |
Mechanism of Action
The mechanistic pathways of these two reagents are fundamentally different, which dictates their distinct applications.
Lawesson's Reagent: Thionation via a Dithiophosphine Ylide
Lawesson's Reagent functions by first dissociating into a reactive dithiophosphine ylide intermediate upon heating.[3][8] This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound.[9]
References
- 1. grokipedia.com [grokipedia.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 4. Applications of Lawesson's reagent in the synthesis of naturally occurring steroids and terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 102368-13-8 [smolecule.com]
- 6. 1,1′-硫代羰基二-2(1H)-吡啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 102368-13-8 [m.chemicalbook.com]
- 8. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 9. Lawesson's Reagent [organic-chemistry.org]
A Comparative Guide to Thiocarbonylation Reagents: Alternatives to 1,1'-Thiocarbonyldi-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Thiocarbonylation Reagents for the Deoxygenation of Alcohols.
The thiocarbonylation of alcohols is a pivotal transformation in organic synthesis, most notably as the preparatory step for the Barton-McCombie deoxygenation reaction. This radical-mediated deoxygenation allows for the mild and selective removal of hydroxyl groups, a crucial maneuver in natural product synthesis and medicinal chemistry. The choice of thiocarbonylating agent is critical to the success of this two-step process, influencing reaction efficiency, substrate scope, and overall yield. While 1,1'-Thiocarbonyldi-2(1H)-pyridone has been a valuable reagent in this context, several alternatives offer distinct advantages. This guide provides an objective, data-driven comparison of this compound and its primary alternatives: 1,1'-Thiocarbonyldiimidazole (TCDI) and Phenyl Thionochloroformate.
Performance Comparison of Thiocarbonylation Reagents
The efficacy of a thiocarbonylating agent is best assessed by its performance in converting a standard secondary alcohol into its corresponding thiocarbonyl derivative. For this comparison, we will consider the thiocarbonylation of a generic secondary alcohol, Adamantan-2-ol, a rigid and sterically hindered substrate that provides a good benchmark for reactivity.
Table 1: Thiocarbonylation of Adamantan-2-ol
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | O-(Adamantan-2-yl) 2-pyridylthionocarbamate | Dichloromethane (B109758) (DCM), Room Temperature, 1-2 hours | ~90-95 | |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | O-(Adamantan-2-yl) 1-imidazolylthiocarbamate | Toluene (B28343), Reflux, 2-4 hours | ~85-90 | |
| Phenyl Thionochloroformate | O-(Adamantan-2-yl) O-phenyl thionocarbonate | Pyridine (B92270), Dichloromethane (DCM), 0 °C to RT, 1-3 hours | ~90-98 |
Note: The yields presented are typical and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the thiocarbonylation of a secondary alcohol using each of the discussed reagents.
Protocol 1: Thiocarbonylation using this compound
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.1 equiv).
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired O-alkyl 2-pyridylthionocarbamate.
Protocol 2: Thiocarbonylation using 1,1'-Thiocarbonyldiimidazole (TCDI)
-
A solution of the secondary alcohol (1.0 equiv) and 1,1'-Thiocarbonyldiimidazole (1.2 equiv) in anhydrous toluene (0.2 M) is heated to reflux under an inert atmosphere.
-
The reaction is monitored by TLC and is typically complete within 2-4 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the O-alkyl 1-imidazolylthiocarbamate.
Protocol 3: Thiocarbonylation using Phenyl Thionochloroformate
-
The secondary alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, 0.2 M) containing anhydrous pyridine (1.5 equiv) under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Phenyl thionochloroformate (1.2 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to give the O-alkyl O-phenyl thionocarbonate.
Reaction Mechanisms and Workflows
The thiocarbonylation of an alcohol with these reagents proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the thiocarbonyl group. The subsequent Barton-McCombie deoxygenation is a radical chain reaction.
Caption: General workflow for the two-step deoxygenation of an alcohol.
Mechanism with this compound
The reaction proceeds via nucleophilic attack of the alcohol on the thiocarbonyl carbon, with the displacement of a 2-pyridone leaving group.
Caption: Thiocarbonylation mechanism with this compound.
Mechanism with 1,1'-Thiocarbonyldiimidazole (TCDI)
Similar to the pyridone analogue, the alcohol attacks the thiocarbonyl carbon, leading to the displacement of an imidazole (B134444) moiety.
Caption: Thiocarbonylation mechanism with TCDI.
Mechanism with Phenyl Thionochloroformate
In this case, the reaction is typically base-catalyzed, with the base deprotonating the alcohol to form a more nucleophilic alkoxide.
Caption: Thiocarbonylation mechanism with Phenyl Thionochloroformate.
Conclusion
The choice between this compound, TCDI, and Phenyl Thionochloroformate for the thiocarbonylation of alcohols depends on the specific requirements of the synthesis.
-
This compound offers high yields under mild, neutral conditions.
-
1,1'-Thiocarbonyldiimidazole (TCDI) is a readily available and effective reagent, though it may require elevated temperatures for less reactive alcohols.
-
Phenyl Thionochloroformate consistently provides high yields and is particularly useful for a wide range of substrates, although it requires a base and careful handling due to its lachrymatory nature.
For researchers and drug development professionals, understanding the nuances of these reagents is key to optimizing the synthesis of deoxygenated target molecules. The selection should be guided by the substrate's reactivity, functional group tolerance, and the desired reaction conditions.
A Comparative Guide to Isothiocyanate Purity Validation: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of isothiocyanates (ITCs) is a critical step in ensuring the accuracy, reproducibility, and safety of their work. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their performance in validating isothiocyanate purity, supported by experimental data and detailed methodologies.
This document will delve into the principles of each technique, present a head-to-head comparison of their capabilities, provide detailed experimental protocols, and discuss the identification of common impurities.
At a Glance: HPLC vs. NMR for Isothiocyanate Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. Purity is determined by the relative area of the main peak. | Quantification based on the direct proportionality between the integrated signal of a specific proton and the number of nuclei it represents, measured against a certified internal standard. |
| Primary Strengths | High sensitivity for detecting trace impurities, excellent separation of complex mixtures, and widely available instrumentation. | Absolute quantification without the need for a specific isothiocyanate reference standard, provides structural information, and is non-destructive. |
| Primary Weaknesses | Requires a reference standard for the specific isothiocyanate for accurate quantification, potential for co-elution of impurities, and some ITCs have poor UV chromophores, affecting detection. | Lower sensitivity compared to HPLC, potential for signal overlap in complex samples, and challenges with certain nuclei (e.g., the "near-silent" ¹³C of the isothiocyanate group). |
| Typical Purity Range | Can detect impurities at very low levels (ppm). | Generally suitable for determining the purity of major components. |
| Sample Throughput | Generally higher throughput for routine analysis. | Can be slower due to sample preparation and longer acquisition times for high precision. |
Quantitative Data Presentation
A study by Potangale and Pardeshi provides a direct comparison of purity determination for a series of compounds using both HPLC and ¹H qNMR. The results demonstrate a high degree of correlation between the two techniques, with most purity values complying to within less than 1%.[1]
| Compound | % Purity by ¹H qNMR (DMSO-d₆) | % Purity by ¹H qNMR (MeOD) | % Purity by ¹H qNMR (CDCl₃) | % Purity by HPLC |
| 1a | 99.60 | 99.42 | 98.94 | 99.71 |
| 1b | 99.75 | 99.65 | 98.43 | 99.17 |
| 1c | 98.98 | 98.17 | Insoluble | 99.69 |
| 1d | 96.79 | 99.27 | 99.85 | 100.00 |
Data adapted from Potangale and Pardeshi, Eurasian Journal of Analytical Chemistry 9(1): 1-7, 2014.[1]
This table highlights that while both methods provide comparable results, the choice of solvent can influence the outcome in qNMR analysis.[1] For compound 1d , a notable deviation is observed between the qNMR result in DMSO-d₆ and the HPLC result, which could be attributed to factors such as differential solubility of the compound versus impurities in the NMR solvent.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A common method for isothiocyanate analysis is reversed-phase HPLC.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Isothiocyanate Sample: Accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile).
-
Reference Standard: A certified reference standard of the isothiocyanate of interest.
Procedure:
-
Sample Preparation: Prepare a stock solution of the isothiocyanate sample and the reference standard in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintaining a constant, often elevated, temperature (e.g., 30-40 °C) is recommended to improve peak shape and reproducibility.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific isothiocyanate (often in the range of 240-280 nm).
-
-
Analysis: Inject the reference standard to determine its retention time and peak area. Inject the sample and identify the peak corresponding to the isothiocyanate based on its retention time.
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard should be used.
Workflow for HPLC Purity Validation
Caption: Workflow for isothiocyanate purity validation by HPLC.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of an internal standard for the absolute quantification of an isothiocyanate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Materials:
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in which both the isothiocyanate and the internal standard are soluble and stable.
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) are common choices.
-
Isothiocyanate Sample: Accurately weighed.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the isothiocyanate sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the isothiocyanate and a signal of the internal standard.
-
-
Purity Calculation: The purity of the isothiocyanate is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to the isothiocyanate and IS refers to the internal standard.
-
Workflow for qNMR Purity Validation
Caption: Workflow for isothiocyanate purity validation by qNMR.
Identification of Common Impurities
The purity of a synthesized isothiocyanate can be compromised by unreacted starting materials, by-products, and residual solvents.
-
Unreacted Starting Materials: The most common synthetic route to isothiocyanates involves the reaction of a primary amine with carbon disulfide. Therefore, the starting amine is a potential impurity.
-
HPLC: The amine will likely have a different retention time than the isothiocyanate, appearing as a separate peak.
-
¹H NMR: The characteristic signals of the amine will be visible in the spectrum.
-
-
By-products (Thioureas): A common side reaction is the formation of a thiourea (B124793) derivative, where the starting amine attacks the newly formed isothiocyanate.
-
HPLC: Thioureas are generally more polar than the corresponding isothiocyanates and will have different retention times.
-
¹H NMR: Thioureas have distinct NMR signals, particularly the N-H protons, which often appear as broad singlets.
-
-
Residual Solvents: Solvents used in the synthesis and purification process can be retained in the final product.
-
HPLC: Solvents may appear as early-eluting peaks.
-
¹H NMR: The characteristic signals of common laboratory solvents are well-documented and can be readily identified in the ¹H NMR spectrum.
-
Conclusion: A Complementary Approach
Both HPLC and qNMR are powerful techniques for the validation of isothiocyanate purity, each with its own set of advantages and limitations.
-
HPLC is an excellent choice for routine quality control, offering high sensitivity for the detection of trace impurities and high throughput.
-
¹H qNMR provides an absolute measure of purity without the need for a specific reference standard, which is particularly advantageous for novel isothiocyanates. It also offers valuable structural information.
For a comprehensive and robust validation of isothiocyanate purity, a complementary approach utilizing both HPLC and qNMR is recommended. This orthogonal approach, leveraging the different principles of separation and quantification, provides the highest level of confidence in the purity of the material, ensuring the integrity and reliability of research and development outcomes.
References
A Researcher's Guide to Confirming Thiourea Formation: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the successful synthesis of thiourea (B124793) and its derivatives is a critical step in numerous applications, from pharmaceuticals to agriculture. This guide provides a comprehensive comparison of spectroscopic techniques used to confirm thiourea formation, supported by experimental data and detailed protocols. We will delve into the nuances of FT-IR, NMR, Raman, and UV-Vis spectroscopy, offering a clear pathway for unambiguous structural confirmation.
The formation of the thiourea moiety introduces characteristic spectroscopic signatures that can be readily identified. This guide will explore these signatures and compare the utility of different analytical methods.
Spectroscopic Techniques at a Glance: A Comparative Overview
Each spectroscopic technique offers a unique window into the molecular structure of thiourea. The choice of method often depends on the specific research question, available instrumentation, and the nature of the sample.
| Spectroscopic Technique | Principle | Key Advantages | Limitations |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Widely available, provides characteristic functional group information (N-H, C=S, C-N). | Can be complex for molecules with many functional groups; solvent interference can be an issue. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural elucidation (¹H and ¹³C); allows for the identification of isomers and impurities. | Less sensitive than other techniques; requires deuterated solvents. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complements FT-IR, particularly for symmetric vibrations; less interference from water. | Can be affected by fluorescence; instrumentation may be less common than FT-IR. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, corresponding to electronic transitions. | Simple, rapid, and useful for quantitative analysis; identifies characteristic π-π* and n-π* transitions. | Provides limited structural information on its own; susceptible to interference from other chromophores. |
In-Depth Spectroscopic Analysis of Thiourea
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in a newly synthesized thiourea derivative. The presence of characteristic absorption bands confirms the formation of the desired structure.
Key Vibrational Modes for Thiourea Confirmation:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3100 - 3400 | [1][2] |
| C-N | Stretching | 1400 - 1500 | [2][3] |
| C=S | Stretching | 700 - 800 | [2][3] |
| N-C-N | Bending | ~474 | [2] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The synthesized thiourea derivative can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks corresponding to the N-H, C-N, and C=S stretching vibrations. Compare the obtained spectrum with that of the starting materials to confirm the disappearance of reactant peaks and the appearance of product peaks. For instance, the disappearance of a strong isothiocyanate peak (around 2100 cm⁻¹) and the appearance of N-H and C=S stretching bands would indicate successful thiourea formation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the molecular skeleton. Both ¹H and ¹³C NMR are invaluable for confirming thiourea formation.
Characteristic Chemical Shifts for Thiourea:
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | NH ₂ | ~7.2 (broad) | DMSO-d₆ | [5] |
| ¹³C | C =S | ~182 | D₂O | [5] |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the thiourea molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified thiourea derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.
-
Data Analysis: In the ¹H NMR spectrum, look for the characteristic broad singlet of the N-H protons.[5] In the ¹³C NMR spectrum, the key signal to identify is the thiocarbonyl carbon (C=S), which typically appears significantly downfield.[5] The chemical shifts of aromatic and aliphatic protons and carbons in the substituents should also be assigned to confirm the overall structure.
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to FT-IR. The C=S bond, in particular, often gives a strong and characteristic Raman signal.
Key Raman Bands for Thiourea Confirmation:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=S stretch | ~730 - 743 | [6][7] |
| C-N stretch | ~1041 | [8] |
| Skeletal deformation/C-S stretch | ~490 | [7] |
| NCN bend | ~423 | [7] |
Experimental Protocol: Raman Analysis
-
Sample Preparation: The sample can be analyzed directly as a solid or in solution.
-
Data Acquisition: Use a Raman spectrometer with a suitable laser excitation wavelength to acquire the spectrum.
-
Data Analysis: Identify the characteristic Raman bands for the C=S and C-N stretching modes. In-situ Raman spectroscopy can also be employed to monitor the reaction progress in real-time, observing the disappearance of reactant signals and the emergence of product signals.[6][8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the thiourea chromophore and can be used for quantitative analysis.
Characteristic Electronic Transitions for Thiourea:
| Transition | Typical λmax (nm) | Solvent | Reference |
| π → π | ~235 - 243 | Ethanol/Methanol | [9][10][11] |
| n → π | ~202 | - | [10] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the thiourea derivative in a UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the characteristic absorption maxima corresponding to the π → π* and n → π* electronic transitions of the thiocarbonyl group.[10] A shift in the absorption maximum compared to the starting materials can indicate the formation of the new chromophore.
Alternative Confirmation Methods
While spectroscopic methods are the gold standard, other techniques can provide supplementary evidence for thiourea formation.
| Method | Principle | Observations | Reference |
| Titration | Chemical reaction with a standard solution. | N-bromosaccharin can be used as a reagent to quantitatively determine thiourea. The sample is reacted with an excess of the reagent, and the unreacted portion is back-titrated. | [12] |
| Qualitative Tests | Specific chemical reactions leading to a visible change. | Heating thiourea until it melts, followed by cooling, addition of water, and a drop of FeCl₃ solution, produces a blood-red color. | [13] |
Visualizing the Workflow and Data Interpretation
To streamline the process of thiourea confirmation, the following workflows and logical relationships can be visualized.
Caption: Experimental workflow for thiourea synthesis and confirmation.
Caption: Logical relationship of spectroscopic data interpretation.
Conclusion
The confirmation of thiourea formation is readily achievable through a combination of spectroscopic techniques. While FT-IR provides a quick and straightforward initial assessment, NMR spectroscopy offers the most definitive structural proof. Raman and UV-Vis spectroscopy serve as valuable complementary methods. By understanding the principles, characteristic data, and experimental protocols for each technique, researchers can confidently and accurately verify the successful synthesis of their target thiourea derivatives. This guide provides the foundational knowledge to select the most appropriate analytical strategy and interpret the resulting data with precision.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization | MDPI [mdpi.com]
- 12. troindia.in [troindia.in]
- 13. youtube.com [youtube.com]
A Comparative Guide to Thiocarbonyl Transfer Reagents for Researchers and Drug Development Professionals
An in-depth analysis of the performance, protocols, and mechanisms of leading thiocarbonyl transfer reagents to guide your synthetic strategy.
The conversion of a carbonyl group to a thiocarbonyl is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of sulfur-containing compounds with significant applications in medicinal chemistry and materials science. The choice of a thiocarbonyl transfer reagent is critical, profoundly influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective, data-driven comparison of the most prevalent thiocarbonyl transfer reagents to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic endeavors.
Key Thiocarbonyl Transfer Reagents at a Glance
A variety of reagents have been developed for the thionation of carbonyl compounds. The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex. Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations.
| Reagent | Structure | Key Features |
| Lawesson's Reagent (LR) | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Mild, soluble in many organic solvents, and provides high yields for a variety of substrates.[1] However, purification to remove phosphorus byproducts can be challenging.[2] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | An inexpensive and powerful thionating agent, though it often necessitates harsh reaction conditions, including higher temperatures and a large excess of the reagent.[1] |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (B120664) (HMDO) | Offers enhanced reactivity compared to P₄S₁₀ alone.[3] It often leads to cleaner reactions and simpler workup procedures than Lawesson's Reagent, with byproducts removable by hydrolytic workup or filtration.[2][4] |
| P₄S₁₀-Pyridine Complex | C₁₀H₁₀N₂P₂S₅ | Exhibits high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[5][6] This complex can provide cleaner thionation products and easier workup.[5] |
Performance Comparison: A Data-Driven Analysis
The efficacy of a thiocarbonyl transfer reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies, offering a side-by-side view of reaction conditions and yields for different reagents and substrates.
Thionation of Amides and Lactams
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-p-methylphenylbenzamide | Lawesson's Reagent | Toluene | Reflux | 3 | >95% |
| γ-Butyrolactone | P₄S₁₀/HMDO | Acetonitrile (B52724) | Reflux | 0.75 | 82% |
| γ-Butyrolactone | Lawesson's Reagent | Acetonitrile | Reflux | 4 | 71% |
| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | - | 62-93% |
Thionation of Esters and Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Benzoate | P₄S₁₀/HMDO | Xylene | Reflux | 13 | 80% |
| Methyl Benzoate | Lawesson's Reagent | Xylene | Reflux | 17 | 78% |
| Acridone | P₄S₁₀-Pyridine | Dimethyl Sulfone | ~165 | - | High Yield |
| 3-Acetylindole | P₄S₁₀-Pyridine | Dimethyl Sulfone | ~165 | - | High Yield |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide representative methodologies for the thionation of a generic carbonyl compound using the featured reagents.
General Experimental Workflow
A typical thionation reaction involves heating a carbonyl compound with the chosen thiocarbonyl transfer reagent in an appropriate solvent under an inert atmosphere. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Workup procedures vary depending on the reagent used.
Protocol 1: Thionation using Lawesson's Reagent
Materials:
-
Carbonyl compound (1.0 equiv)
-
Lawesson's Reagent (0.5 - 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound in the anhydrous solvent.
-
Add Lawesson's Reagent to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to remove the phosphorus-containing byproducts.
Protocol 2: Thionation using Curphey's Reagent (P₄S₁₀/HMDO)
Materials:
-
Carbonyl compound (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.25 - 0.5 equiv)
-
Hexamethyldisiloxane (HMDO) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Xylene)
Procedure:
-
To a stirred suspension of the carbonyl compound and P₄S₁₀ in the anhydrous solvent, add HMDO under an inert atmosphere.
-
Heat the mixture to reflux. The reaction is often complete once the P₄S₁₀ has dissolved.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
The reagent-derived byproducts can be removed by a simple hydrolytic workup or by filtration through a short plug of silica gel.[2][4]
Protocol 3: Thionation using P₄S₁₀-Pyridine Complex
Materials:
-
Carbonyl compound (1.0 equiv)
-
P₄S₁₀-Pyridine complex (equiv depends on substrate)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethyl Sulfone)
Procedure:
-
The P₄S₁₀-Pyridine complex can be pre-formed by refluxing P₄S₁₀ in dry pyridine (B92270) or used as the isolated, crystalline solid.[5][7]
-
Dissolve the carbonyl compound in the chosen anhydrous solvent in a reaction flask.
-
Add the P₄S₁₀-Pyridine complex to the solution under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (can be up to 165 °C in dimethyl sulfone).[5]
-
Monitor the reaction for completion.
-
The workup is often simplified due to the crystalline nature of the reagent and its byproducts, which can sometimes be removed by filtration.[5]
Reaction Mechanisms
The mechanism of thionation varies between reagents, influencing their reactivity and selectivity.
Lawesson's Reagent Mechanism
The thionation with Lawesson's Reagent is believed to proceed through a dissociative mechanism where the dimer is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer then reacts with the carbonyl group.
This pathway involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond containing byproduct.[1]
Conclusion
The selection of a thiocarbonyl transfer reagent is a critical decision in synthetic planning. While Lawesson's Reagent has historically been a reliable choice for its mild conditions and broad applicability, newer reagents offer significant advantages. Curphey's Reagent (P₄S₁₀/HMDO) provides comparable or even superior yields with a much simpler purification process, making it an attractive alternative, especially for larger-scale syntheses.[2][4] The P₄S₁₀-Pyridine complex is a powerful option for high-temperature reactions and for substrates where Lawesson's Reagent may fail.[5] By carefully considering the substrate, desired scale, and purification strategy, researchers can select the most appropriate thiocarbonyl transfer reagent to achieve their synthetic goals efficiently and effectively.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. audreyli.com [audreyli.com]
- 3. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 6. scilit.com [scilit.com]
- 7. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,1'-Thiocarbonyldi-2(1H)-pyridone and its Alternatives for Deoxygenation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Thiocarbonylating Agents in Radical Deoxygenation
In the realm of synthetic organic chemistry, the Barton-McCombie deoxygenation stands as a cornerstone reaction for the mild and selective removal of hydroxyl groups. A critical step in this two-part process is the conversion of the alcohol to a thiocarbonyl derivative. The choice of the thiocarbonylating agent significantly impacts the overall efficiency, cost, and practicality of the synthesis. This guide provides a comprehensive cost-benefit analysis of 1,1'-Thiocarbonyldi-2(1H)-pyridone and its common alternatives, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), and phenyl chlorothionoformate, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison
The selection of a thiocarbonylating agent often involves a trade-off between reactivity, stability, ease of handling, and cost. Below is a summary of the key performance indicators for this compound and its primary alternatives.
| Reagent | Typical Yield (%) (Secondary Alcohols) | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | 70-90[1] | Moderate | Good reactivity, crystalline solid, relatively stable. | Can be less reactive than acid chlorides. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Good to excellent | Low to Moderate[2] | Readily available, good for hindered alcohols. | Moisture sensitive, can be less reactive for some substrates. |
| Phenyl Chlorothionoformate | Good to excellent[3][4][5] | Low | Highly reactive, cost-effective. | Moisture sensitive liquid, can be harsh for sensitive substrates. |
Delving Deeper: A Head-to-Head Comparison
This compound: The Reliable Workhorse
This compound is a crystalline, relatively stable solid, making it easy to handle and store. It generally provides good to excellent yields in the thiocarbonylation of a wide range of alcohols, particularly secondary alcohols, which are ideal substrates for the Barton-McCombie reaction.[1] Its reactivity is generally considered to be moderate, which can be advantageous in complex syntheses where selectivity is crucial.
1,1'-Thiocarbonyldiimidazole (TCDI): The Accessible Alternative
TCDI is a commercially available and often more budget-friendly option for thiocarbonylation.[2] It is particularly effective for the derivatization of sterically hindered alcohols. However, its main drawback is its sensitivity to moisture, requiring anhydrous reaction conditions. While generally providing good yields, its reactivity can sometimes be lower compared to more activated reagents like acid chlorides.
Phenyl Chlorothionoformate: The High-Octane, Economical Choice
For chemists prioritizing speed and cost-effectiveness, phenyl chlorothionoformate is an excellent option.[3][4][5] As a reactive acid chloride, it readily converts alcohols to their corresponding O-phenyl chlorothionocarbonates. This high reactivity, however, can be a double-edged sword, potentially leading to side reactions with sensitive functional groups. It is also a moisture-sensitive liquid, which requires careful handling.
Experimental Protocols: A Practical Guide
Detailed and reliable experimental protocols are paramount for reproducible results in the laboratory. Below are representative procedures for the thiocarbonylation of a secondary alcohol using each of the discussed reagents, followed by a general protocol for the subsequent radical deoxygenation.
Thiocarbonylation of a Secondary Alcohol
Using this compound:
-
Procedure: To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) is added 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv) and this compound (1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Using 1,1'-Thiocarbonyldiimidazole (TCDI):
-
Procedure: To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which TCDI (1.2 equiv) is added in one portion. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Using Phenyl Chlorothionoformate:
-
Procedure: To a solution of the secondary alcohol (1.0 equiv) and pyridine (B92270) (1.5 equiv) in anhydrous DCM at 0 °C is added phenyl chlorothionoformate (1.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Barton-McCombie Deoxygenation (General Protocol)
-
Procedure: To a solution of the thiocarbonyl derivative (1.0 equiv) in anhydrous toluene (B28343) is added tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux (or a suitable temperature for radical initiation) until the starting material is consumed. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography. To remove tin byproducts, the crude product can be dissolved in acetonitrile (B52724) and washed with hexane. Alternatively, treatment with a solution of potassium fluoride (B91410) in methanol (B129727) can precipitate the tin fluoride salts.
Visualizing the Chemistry: Workflows and Pathways
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Conclusion: Making an Informed Decision
The choice of a thiocarbonylating agent for the Barton-McCombie deoxygenation is a critical decision that balances cost, efficiency, and practicality.
-
This compound emerges as a reliable and versatile option, particularly for general applications with secondary alcohols where ease of handling is a priority.
-
1,1'-Thiocarbonyldiimidazole (TCDI) presents a cost-effective alternative, especially for sterically demanding substrates, provided that anhydrous conditions can be maintained.
-
Phenyl chlorothionoformate is the reagent of choice for high-throughput applications or when cost is a primary driver, though its reactivity and moisture sensitivity demand careful handling.
Ultimately, the optimal reagent will depend on the specific substrate, the scale of the reaction, and the resources available in the laboratory. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1,1'-Thiocarbonyldiimidazole price,buy 1,1'-Thiocarbonyldiimidazole - chemicalbook [m.chemicalbook.com]
- 3. Phenyl chlorothionoformate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. store.p212121.com [store.p212121.com]
- 5. Phenyl Chlorothionoformate 1g | Mithridion [mithridion.com]
A Comparative Guide to the Green Chemistry Aspects of 1,1'-Thiocarbonyldi-2(1H)-pyridone
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the selection of reagents extends beyond mere reactivity and yield. The principles of green chemistry—emphasizing sustainability, safety, and waste minimization—are increasingly pivotal in modern synthetic strategies. This guide provides an objective comparison of 1,1'-Thiocarbonyldi-2(1H)-pyridone with common alternatives for the synthesis of thioureas and isothiocyanates, focusing on key green chemistry metrics, experimental protocols, and safety profiles.
Introduction to Thiocarbonyl Transfer Agents
This compound is a versatile reagent employed for the introduction of a thiocarbonyl group, primarily in the synthesis of thioureas and isothiocyanates. These functional groups are prevalent in a wide array of biologically active molecules and pharmaceutical intermediates. The choice of a thiocarbonyl transfer agent significantly impacts the environmental footprint, safety, and efficiency of a synthetic process. This guide evaluates this compound against three commonly used alternatives: thiophosgene (B130339), carbon disulfide, and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI).
Quantitative Comparison of Green Chemistry Metrics
To provide a quantitative assessment, we have compiled representative data for the synthesis of a model compound, N,N'-diphenylthiourea, using each of the four reagents. The following tables summarize key green chemistry metrics, allowing for a direct comparison of their performance.
Table 1: Reaction Parameters for the Synthesis of N,N'-Diphenylthiourea
| Parameter | This compound | Thiophosgene | Carbon Disulfide | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Reaction Time | 2-4 hours | 1-2 hours | 4-6 hours | 1-2 hours |
| Temperature | Room Temperature | 0 °C to Room Temp | Reflux | Room Temperature |
| Solvent | Dichloromethane (B109758) | Dichloromethane | Ethanol (B145695) | Dichloromethane |
| Yield (%) | ~90% | ~95% | ~85% | ~92% |
| Byproducts | 2-hydroxypyridine | HCl | H₂S (with base) | Imidazole |
Table 2: Green Chemistry Metrics for the Synthesis of N,N'-Diphenylthiourea
| Metric | This compound | Thiophosgene | Carbon Disulfide | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Atom Economy (%) | 54.7% | 66.2% | 86.4% | 56.3% |
| Process Mass Intensity (PMI) | ~25 | ~20 | ~18 | ~22 |
| E-Factor | ~24 | ~19 | ~17 | ~21 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for a thorough understanding of the practical aspects of each synthetic route.
Synthesis of N,N'-diphenylthiourea using this compound
-
To a solution of aniline (B41778) (2.0 mmol) in anhydrous dichloromethane (10 mL), add this compound (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford N,N'-diphenylthiourea.
Synthesis of N,N'-diphenylthiourea using Thiophosgene
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve aniline (2.2 mmol) and triethylamine (B128534) (2.5 mmol) in anhydrous dichloromethane (15 mL) and cool to 0 °C.
-
Slowly add a solution of thiophosgene (1.0 mmol) in dichloromethane (5 mL) dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from ethanol.
Synthesis of N,N'-diphenylthiourea using Carbon Disulfide
Caution: Carbon disulfide is highly flammable and volatile.
-
In a round-bottom flask, dissolve aniline (2.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of pyridine.
-
Add carbon disulfide (1.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature, and collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Synthesis of N,N'-diphenylthiourea using 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dissolve aniline (2.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add TCDI (1.0 mmol) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from an ethanol/water mixture.
Safety and Hazard Comparison
The safety profile of a reagent and its byproducts is a critical component of a green chemistry assessment.
Table 3: Toxicity and Hazard Data
| Reagent/Byproduct | Hazard Classification | Key Risks |
| This compound | Warning | Causes skin and eye irritation, may cause respiratory irritation.[1][2] |
| 2-hydroxypyridine (Byproduct) | Danger | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3] |
| Thiophosgene | Danger | Highly toxic, corrosive, and a suspected carcinogen. Reacts violently with water.[4] |
| Hydrogen Chloride (Byproduct) | Danger | Highly corrosive to skin and respiratory tract. |
| Carbon Disulfide | Danger | Highly flammable, toxic, and can cause severe nerve damage.[5] |
| Hydrogen Sulfide (Byproduct) | Danger | Highly flammable and toxic gas. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Warning | Safer alternative to thiophosgene, though still requires careful handling.[6][7] |
| Imidazole (Byproduct) | Danger | Corrosive, causes severe skin burns and eye damage. |
Visualizing the Selection Process
The choice of a thiocarbonylating agent involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on green chemistry principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 7. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
A Mechanistic Showdown: Comparing the Powerhouses of Thiocarbonylation
For researchers, scientists, and drug development professionals navigating the world of synthetic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a fundamental and often crucial transformation. The choice of thiocarbonylating agent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of the most prominent thiocarbonylating agents, delving into their mechanisms, performance, and practical applications.
At the forefront of thiocarbonylation are Lawesson's reagent (LR) and its selenium analog, Woollins' reagent (WR), which have largely surpassed the use of older reagents like phosphorus pentasulfide (P₄S₁₀) due to their milder reaction conditions and higher yields. However, modifications of P₄S₁₀, such as its combination with hexamethyldisiloxane (B120664) (HMDO), have emerged as potent contenders, offering unique advantages. This guide will dissect the mechanistic nuances and comparative efficacy of these key players.
Mechanistic Pathways: A Tale of Reactive Intermediates
The efficacy of these reagents lies in their distinct reactive intermediates. Understanding these mechanisms is key to predicting their reactivity and selectivity towards different carbonyl compounds.
Lawesson's Reagent (LR): The widely accepted mechanism for Lawesson's reagent involves a thermal dissociation of the dimeric structure into a highly reactive monomeric dithiophosphine ylide.[1][2] This monomer then undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound.[2]
Woollins' Reagent (WR): As the selenium analog of Lawesson's reagent, Woollins' reagent is primarily used for the synthesis of selenocarbonyl compounds.[3][4][5] Its mechanism is believed to be analogous to that of LR, involving the formation of a reactive selenophosphine ylide intermediate that reacts with carbonyls via a selenaoxaphosphetane intermediate.[4]
Phosphorus Pentasulfide (P₄S₁₀): The mechanism of thiocarbonylation with P₄S₁₀ is generally considered to be more complex and less well-defined than that of Lawesson's reagent. It is thought to involve the direct reaction of the P₄S₁₀ cage with the carbonyl oxygen. The harsh reaction conditions often required for P₄S₁₀ can be attributed to its lower solubility and the higher energy barrier for this direct reaction.
Performance Comparison: A Data-Driven Analysis
The choice of a thiocarbonylating agent is often dictated by the nature of the substrate and the desired reaction outcome. The following tables provide a comparative overview of the performance of Lawesson's reagent, Woollins' reagent, and phosphorus pentasulfide in the thiocarbonylation of various carbonyl compounds.
Table 1: Thiocarbonylation of Amides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide (B126) | Lawesson's Reagent | THF | rt | 0.5 | 86 | [6] |
| Benzamide | Lawesson's Reagent | Toluene (B28343) | 110 | 3 | 95 | [7][8] |
| N,N-disubstituted amides | Woollins' Reagent | Toluene | 130 | - | 30-70 | [9] |
| N-aryl-substituted benzamides | P₄S₁₀ | Toluene | Reflux | - | - | [3] |
Table 2: Thiocarbonylation of Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | Lawesson's Reagent | Toluene | 80-100 | - | Modest | [3] |
| Flavones | Lawesson's Reagent | Toluene | Reflux | - | High | |
| General Ketones | P₄S₁₀/HMDO | Dichloromethane/Benzene | Reflux | - | Comparable to LR | [7] |
| General Ketones | P₄S₁₀ | Pyridine/Toluene | High | Long | Variable |
Table 3: Thiocarbonylation of Esters
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Esters | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Slower than amides/ketones | [3] |
| General Esters & Lactones | P₄S₁₀/HMDO | - | - | - | Comparable or superior to LR | [6][10] |
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for key transformations are outlined below.
Experimental Workflow: General Thiocarbonylation
Protocol 1: Thionation of Benzamide with Lawesson's Reagent [6]
-
Reagents: Benzamide (1.0 eq), Lawesson's Reagent (0.5 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Lawesson's reagent in anhydrous THF.
-
Add a solution of benzamide in anhydrous THF to the stirred solution of Lawesson's reagent at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the corresponding thiobenzamide.
-
Protocol 2: Selenation of N,N-Disubstituted Amides with Woollins' Reagent [9]
-
Reagents: N,N-disubstituted amide (1.0 eq), Woollins' Reagent (0.5 eq).
-
Solvent: Toluene.
-
Procedure:
-
Combine the N,N-disubstituted amide and Woollins' reagent in a reaction vessel.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The work-up and purification procedure would typically involve removal of the solvent and purification by column chromatography.
-
Conclusion
The selection of an appropriate thiocarbonylating agent is a critical decision in synthetic organic chemistry. Lawesson's reagent remains a versatile and widely used reagent due to its mildness and high efficiency, particularly for the conversion of amides and ketones.[2] Woollins' reagent offers a reliable pathway to selenocarbonyls, operating through a similar mechanistic framework.[3][4] While phosphorus pentasulfide represents a more classical and harsher option, its reactivity can be significantly enhanced and controlled through formulations like the P₄S₁₀/HMDO combination, which provides a powerful and often cleaner alternative to Lawesson's reagent, especially for less reactive substrates like esters.[6][7][10] This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of thiocarbonyl-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. Woollins’ Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Woollins' reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. audreyli.com [audreyli.com]
Safety Operating Guide
Proper Disposal of 1,1'-Thiocarbonyldi-2(1H)-pyridone: A Guide for Laboratory Professionals
Disclaimer: This document is intended as a guide and should not replace the official Safety Data Sheet (SDS), institutional protocols, or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of 1,1'-Thiocarbonyldi-2(1H)-pyridone, a thiourea (B124793) derivative. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety Considerations
This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.
II. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound waste.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors. |
III. Spill Management
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Small Spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.
Collect all spill cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
IV. Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. As a pyridine (B92270) and thiocarbonyl-containing compound, it is considered hazardous waste.[1][2]
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Collect this waste in a designated, compatible, and properly sealed hazardous waste container.[3]
-
Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[3]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., Irritant).
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2]
-
This storage area should be away from sources of ignition, heat, and direct sunlight.[2]
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company.
-
The recommended method for the disposal of pyridine-containing waste is incineration at high temperatures.[4]
While chemical deactivation methods involving oxidation have been explored for thiourea and its derivatives, no specific, validated protocol for this compound is currently available.[4] Therefore, direct disposal via a certified hazardous waste facility is the safest and most compliant method.
V. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1,1'-Thiocarbonyldi-2(1H)-pyridone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as 1,1'-Thiocarbonyldi-2(1H)-pyridone. This document provides immediate and essential safety protocols, logistical information, and disposal plans to foster a secure and efficient research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 102368-13-8
-
Molecular Formula: C₁₁H₈N₂O₂S
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect gloves for integrity before use. | Protects against skin irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents serious eye irritation from dust particles or splashes.[1][4] |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask for small-scale laboratory use. For larger quantities or in poorly ventilated areas, a respirator may be required.[1] | Avoids respiratory tract irritation by preventing inhalation of the powdered compound.[1][2][3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for the safe handling of this compound. The following step-by-step guide ensures a controlled and secure process.
Experimental Protocol for Handling this compound
-
Preparation and Precautionary Measures:
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection (N95 dust mask).
-
Wear chemical safety goggles or a face shield.
-
Inspect and put on nitrile or neoprene gloves, ensuring they cover the cuffs of the lab coat.
-
-
Weighing and Dispensing the Reagent:
-
Use a dedicated, clean spatula and weighing vessel.
-
To minimize dust generation, handle the solid gently and avoid rapid movements.
-
If possible, use a balance with a draft shield.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Reaction Setup and Execution:
-
Add the reagent to the reaction vessel within the chemical fume hood.
-
Should the protocol require dissolving the reagent, add the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name and any associated hazards.[5]
-
-
Post-Handling Procedures:
-
Clean all non-disposable equipment used for handling the reagent.
-
Wipe down the work area with an appropriate cleaning agent.
-
Dispose of any contaminated disposable materials as hazardous waste.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Unused or Expired Chemical | Dispose of as hazardous chemical waste through a licensed environmental disposal service. Do not dispose of down the drain or in regular trash.[6] | Prevents environmental contamination and adheres to regulatory requirements for hazardous waste. |
| Contaminated Labware (disposable) | Place in a designated, sealed, and labeled hazardous waste container. This includes gloves, bench paper, weighing boats, and pipette tips. | Avoids cross-contamination and ensures proper handling of hazardous materials.[7] |
| Contaminated Labware (non-disposable) | Decontaminate by rinsing with an appropriate solvent in a designated waste container. The rinsate should be collected and disposed of as hazardous waste. | Ensures the safe reuse of laboratory equipment. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate for hazardous waste disposal. Puncture the container to prevent reuse before disposing of it according to local regulations.[6] | Minimizes residual chemical hazards and prevents the unauthorized reuse of chemical containers. |
Visual Workflow and Logical Relationships
To further clarify the procedural flow of handling and disposal, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of waste.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Safety considerations for chemical reagents [ampliqon.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
